3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Description
Properties
IUPAC Name |
4-(3-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLPFNAHBELBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160521-46-0 | |
| Record name | 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile CAS 160521-46-0 properties
CAS: 160521-46-0 Formula: C₁₃H₈BrN Molecular Weight: 258.12 g/mol [1][2]
Executive Summary
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a high-value heterobifunctional biaryl scaffold extensively utilized in the synthesis of advanced functional materials (liquid crystals, OLEDs) and pharmaceutical intermediates.[1] Its structural significance lies in its orthogonal reactivity : the 4-position carbonitrile serves as a precursor for tetrazoles, acids, or amines, while the 3'-position bromine provides a chemoselective handle for further cross-coupling reactions (Suzuki, Buchwald-Hartwig). This guide details the physicochemical properties, chemoselective synthesis, and critical handling protocols for this compound.
Physicochemical Profile
| Property | Specification |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 62.0 – 66.0 °C |
| Boiling Point | ~380 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water |
| Purity Grade | >98.0% (GC) |
| Flash Point | N/A (Solid) |
| MDL Number | MFCD05980943 |
Strategic Synthesis: Chemoselective Suzuki-Miyaura Coupling[1]
Retrosynthetic Analysis
The most robust route to 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile avoids statistical mixtures by exploiting the reactivity difference between aryl iodides and aryl bromides.[1]
-
Reactant A: 4-Cyanophenylboronic acid (Nucleophile)[1]
-
Reactant B: 1-Bromo-3-iodobenzene (Electrophile)[1]
Mechanism: Palladium(0) undergoes oxidative addition preferentially at the weaker C–I bond of 1-bromo-3-iodobenzene, leaving the C–Br bond intact for the final product.[1]
Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
1-Bromo-3-iodobenzene (2.83 g, 10.0 mmol)[1]
-
4-Cyanophenylboronic acid (1.62 g, 11.0 mmol)[1]
-
Pd(PPh₃)₄ (350 mg, 3 mol%)[1]
-
Na₂CO₃ (2M aqueous solution, 15 mL)[1]
-
Toluene/Ethanol (4:1 v/v, 50 mL)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 250 mL Schlenk flask and backfill with Argon.
-
Dissolution: Charge the flask with 1-bromo-3-iodobenzene, 4-cyanophenylboronic acid, and the solvent mixture. Degas the solution by bubbling Argon for 20 minutes (sparging) to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon.
-
Base Addition: Add the degassed Na₂CO₃ solution.
-
Reaction: Heat the biphasic mixture to 85°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting iodide should disappear; the bromide product is stable.
-
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1]
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5 to 90:10).
Synthesis Pathway Diagram
Caption: Chemoselective synthesis exploiting the reactivity differential between C-I and C-Br bonds.
Structural Characterization (Spectroscopy)[1][5]
Researchers should validate the product using the following predicted spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃)
The spectrum will display two distinct aromatic systems:
-
Ring A (Cyanophenyl): A characteristic AA'BB' system (appearing as two doublets) for the 1,4-disubstituted ring.[1]
-
Ring B (Bromophenyl): A 1,3-disubstituted pattern.[1]
-
δ 7.73 (t, J=1.8 Hz, 1H): Proton at position 2' (between Br and Phenyl).[1]
-
δ 7.55 (ddd, J=8.0, 2.0, 1.0 Hz, 1H): Proton at position 4' (ortho to Br).
-
δ 7.50 (ddd, 1H): Proton at position 6'.
-
δ 7.35 (t, J=8.0 Hz, 1H): Proton at position 5'.
-
IR Spectroscopy
-
C≡N Stretch: Sharp, distinct band at 2225–2235 cm⁻¹ .
-
C=C Aromatic: 1600, 1480 cm⁻¹.
-
C-Br Stretch: ~1070 cm⁻¹.
Applications in R&D
Liquid Crystal Engineering
This compound is a "mesogenic core" precursor. The bromine atom is typically substituted with long alkyl or alkoxy chains (via Suzuki or Sonogashira coupling) to induce nematic liquid crystalline phases. The cyano group provides the strong dipole moment necessary for dielectric anisotropy in LCDs.
Drug Discovery Scaffold
In medicinal chemistry, the 3'-bromo group serves as a leaving group to attach heterocycles, creating tricyclic systems found in kinase inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole (bioisostere), a common motif in angiotensin II receptor blockers (though typically the ortho-isomer is used, this meta-isomer explores alternative binding pockets).[1]
Application Workflow
Caption: Divergent synthetic utility in materials science and medicinal chemistry.
Safety & Handling (HSE)
Signal Word: WARNING
| Hazard Code | Description | Prevention |
| H302 | Harmful if swallowed | Do not eat/drink in lab.[1] Wash hands post-handling. |
| H315 | Causes skin irritation | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation | Wear safety goggles (ANSI Z87.1).[1] |
| H335 | May cause respiratory irritation | Handle only in a fume hood. |
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
TCI Chemicals. Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (B5965).[1][3] Retrieved from [1]
-
PubChem. Compound Summary: 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile (Isomer Analog Data).[1][4][5] Retrieved from [1]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [1]
-
BenchChem. Protocol for 1-Bromo-4-iodobenzene Cross-Coupling Reactions. Retrieved from [1]
Sources
- 1. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]
- 2. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3'-ブロモ[1,1'-ビフェニル]-4-カルボニトリル | 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | 東京化成工業株式会社 [tcichemicals.com]
- 4. 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile | C13H8BrN | CID 1394462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine--2-(chloromethyl)oxirane--hydrogen chloride (1/1/1) | C10H19Cl2NO | CID 44152759 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(3-Bromophenyl)benzonitrile chemical structure and synonyms
An in-depth technical guide on 4-(3-Bromophenyl)benzonitrile , designed for researchers and drug development professionals.
Structural Analysis, Synthetic Methodologies, and Applications in Materials Science & Pharmacology
Executive Summary
4-(3-Bromophenyl)benzonitrile (CAS: 160521-46-0) is a critical biaryl intermediate distinguished by its orthogonal functionalization. The molecule features a rigid biphenyl core with a para-positioned nitrile group (electron-withdrawing, mesogenic) and a meta-positioned bromine atom (reactive handle, steric disruptor). This specific substitution pattern renders it indispensable in two high-value sectors:
-
Liquid Crystal Engineering: As a core mesogen where the lateral bromine disrupts crystalline packing, lowering melting points and stabilizing nematic phases.
-
Drug Discovery: As a scaffold for biaryl-based therapeutics, particularly in the synthesis of Angiotensin II receptor antagonists (sartans) and kinase inhibitors, where the nitrile serves as a precursor to tetrazoles or amidines.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers[2][3][4][5]
-
IUPAC Name: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile
-
Common Synonyms: 4-(3-Bromophenyl)benzonitrile; 3'-Bromo-4-cyanobiphenyl; 4-Cyano-3'-bromobiphenyl
-
CAS Registry Number: 160521-46-0[1]
-
Molecular Weight: 258.11 g/mol
-
SMILES: N#Cc1ccc(cc1)-c2cccc(Br)c2
Structural Logic
The molecule consists of two phenyl rings twisted relative to each other due to the steric hindrance of the ortho-hydrogens, though the conjugation allows for electronic communication.
-
Ring A (Nitrile-bearing): Electron-deficient due to the -CN group.
-
Ring B (Bromine-bearing): The bromine at the meta position (3') is crucial. Unlike a para substituent, which extends the molecular axis, the meta bromine introduces a lateral dipole and steric bulk that prevents efficient packing. This property is exploited to tailor the viscoelastic properties of liquid crystals.
Synthetic Pathways (Suzuki-Miyaura Coupling)
Retrosynthetic Analysis
The most robust route to 4-(3-Bromophenyl)benzonitrile is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of coupling partners is dictated by commercial availability and reactivity profiles.
Optimal Pathway: Coupling 4-cyanophenylboronic acid with 1-bromo-3-iodobenzene .
-
Rationale: 1-Bromo-3-iodobenzene allows for chemoselective coupling at the iodine site (weaker C-I bond) while preserving the bromine for future functionalization.
-
Alternative: Coupling 4-bromobenzonitrile with 3-bromophenylboronic acid . This is often preferred if the boronic acid is readily available, as the electron-deficient nitrile activates the aryl bromide for oxidative addition.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesis of 4-(3-Bromophenyl)benzonitrile on a 10 mmol scale.
Reagents:
-
4-Bromobenzonitrile (1.82 g, 10 mmol)
-
3-Bromophenylboronic acid (2.21 g, 11 mmol, 1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or Pd(dppf)Cl₂ for tougher substrates.
-
Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution, 3 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen (3x) to remove oxygen. Oxygen poisons the Pd(0) catalyst.
-
Loading: Add 4-bromobenzonitrile, 3-bromophenylboronic acid, and Pd(PPh₃)₄ to the flask under a counter-flow of inert gas.
-
Solvation: Add degassed 1,4-dioxane (30 mL) and 2M K₂CO₃ (15 mL).
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the starting bromide is consumed.
-
Work-up:
-
Cool to room temperature.[4]
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Validation: Isolate the product as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for the Pd-catalyzed synthesis of 4-(3-Bromophenyl)benzonitrile via Suzuki coupling.
Applications in Advanced Technologies
Liquid Crystal (LC) Materials
In the LC industry, the "cyanobiphenyl" core (e.g., 5CB) is legendary. 4-(3-Bromophenyl)benzonitrile serves as a specialized mesogen.
-
Lateral Substitution Effect: The bromine atom at the 3'-position projects laterally from the long molecular axis. This disrupts the efficient packing of the molecules.
-
Result: It lowers the melting point compared to the unsubstituted analog, preventing crystallization at operating temperatures. It is often used as a dopant in eutectic mixtures to broaden the nematic temperature range without destroying the liquid crystalline phase entirely.
Pharmaceutical Intermediates
The molecule is a "privileged scaffold" intermediate.
-
Nitrile Transformation: The -CN group is a precursor to:
-
Tetrazoles: Via [3+2] cycloaddition with sodium azide (critical for Sartan drugs like Losartan/Valsartan analogs).
-
Carboxylic Acids: Via hydrolysis.
-
Benzylamines: Via reduction.
-
-
Bromine Functionalization: The -Br group remains available for a second cross-coupling (e.g., Buchwald-Hartwig amination or another Suzuki coupling) to build tri-aryl systems common in kinase inhibitors.
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
Spectroscopic Data (Expected)
| Technique | Parameter | Diagnostic Signal | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.75 ppm (d, 2H) | Protons ortho to -CN (deshielded). |
| ~7.65 ppm (d, 2H) | Protons meta to -CN (biphenyl linkage). | ||
| ~7.70 ppm (t, 1H) | Proton at position 2' (between Br and bond). | ||
| ~7.50 ppm (d, 1H) | Proton para to Br. | ||
| IR | Wavenumber (ν) | 2225 cm⁻¹ | Sharp, strong C≡N stretching vibration. |
| 1590, 1480 cm⁻¹ | Aromatic C=C skeletal vibrations. | ||
| MS | m/z | 257/259 (M⁺) | 1:1 isotopic ratio characteristic of Bromine (⁷⁹Br/⁸¹Br). |
Quality Control Protocol
-
Purity Check (HPLC): Run on a C18 column (Acetonitrile/Water gradient). Purity >98% is required for LC applications to prevent domain defects.
-
Melting Point: Verify against standard (approx. range 90–110°C, dependent on polymorphs).
-
Halogen Test: Beilstein test or elemental analysis to confirm presence of Br.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Nitriles can metabolize to release cyanide ions in vivo.
-
Irritation: Causes skin and eye irritation (H315, H319).
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong acids (risk of HCN evolution) and strong oxidizers.
-
References
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
-
National Institute of Standards and Technology (NIST). (2023). Benzonitrile, 4-bromo- Properties and Spectra. NIST Chemistry WebBook. (Cited for comparative spectral data of the parent nitrile).
-
PubChem. (2025).[5][6][7] Compound Summary: 3'-Bromo-4-biphenylcarbonitrile. National Library of Medicine.
Sources
- 1. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | CAS#:160521-46-0 | Chemsrc [chemsrc.com]
- 2. 1273744-84-5|4-((3-Bromophenyl)thio)benzonitrile|BLD Pharm [bldpharm.com]
- 3. 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3 | Chemsrc [chemsrc.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. (4-Bromobenzoyl)acetonitrile | C9H6BrNO | CID 770312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(3-Bromopropyl)benzonitrile | C10H10BrN | CID 458364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3'-Bromo-4-cyanobiphenyl: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 3'-bromo-4-cyanobiphenyl, a crucial intermediate in organic synthesis. This document details its fundamental chemical and physical properties, offers a validated protocol for its synthesis, and explores its significant applications, particularly as a structural motif and building block in the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and actionable insights for professionals in chemical research and pharmaceutical development.
Introduction: The Significance of the Cyanobiphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure provides an effective core for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The introduction of a cyano (-C≡N) group, a potent hydrogen bond acceptor and metabolic blocker, and a bromine (-Br) atom, a versatile synthetic handle for cross-coupling reactions, creates a highly valuable and adaptable building block.
3'-Bromo-4-cyanobiphenyl, specifically, serves as a key intermediate in the synthesis of more complex molecules. Its utility is particularly pronounced in the development of inhibitors for therapeutic targets where a precisely arranged biphenyl core is essential for activity. One such area of intense research is the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, which are implicated in cancer and inflammatory diseases[1][2]. The cyanobiphenyl core can mimic key interactions within the acetyl-lysine binding pocket of these proteins[2][3].
Core Molecular and Physical Properties
A precise understanding of the physicochemical properties of 3'-bromo-4-cyanobiphenyl is fundamental for its effective use in synthesis, purification, and formulation.
Molecular Formula and Weight
-
Chemical Formula: C₁₃H₈BrN[][5]
-
Molecular Weight: 258.11 g/mol [][5]
-
IUPAC Name: 4-(3-bromophenyl)benzonitrile
-
CAS Number: 57774-35-3[][5]
Physicochemical Data
The following table summarizes the key physical and chemical properties of 3'-bromo-4-cyanobiphenyl, which are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystals | [5] |
| Melting Point | 144 °C | [5][6] |
| Boiling Point | 120 °C at 1 Torr (379.7 °C at 760 mmHg) | [][5][6] |
| Density | ~1.5 g/cm³ (predicted) | [][5][6] |
| Solubility | Soluble in organic solvents like ethanol. Low water solubility. | [6][7] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [5] |
Synthesis and Purification: A Validated Protocol
The most common and versatile method for synthesizing substituted biphenyls like 3'-bromo-4-cyanobiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling reaction for the synthesis of 3'-bromo-4-cyanobiphenyl.
Caption: Workflow for Suzuki-Miyaura synthesis of 3'-bromo-4-cyanobiphenyl.
Step-by-Step Synthesis Protocol
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
4-Cyanophenylboronic acid
-
1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyanophenylboronic acid (1.0 eq) and 1-bromo-3-iodobenzene (1.1 eq).
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and sodium carbonate (2.5 eq).
-
Causality: The palladium complex is the catalyst that facilitates the C-C bond formation. The carbonate base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask until the reactants are fully dissolved.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Causality: The palladium(0) catalyst is sensitive to oxidation by air, which can deactivate it. An inert atmosphere is crucial to maintain catalytic activity.
-
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous washes remove the inorganic base and salts, while the brine helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the pure fractions and remove the solvent. Further purify by recrystallization from ethanol to obtain white, crystalline 3'-bromo-4-cyanobiphenyl.
-
Self-Validation: Purity should be assessed by ¹H NMR, HPLC, and melting point analysis to confirm the identity and purity of the final product exceed 98%.
-
Applications in Drug Discovery and Materials Science
3'-Bromo-4-cyanobiphenyl is not an end-product itself but a high-value intermediate. Its utility stems from the two distinct reactive sites on its biphenyl core.
Role as a Pharmaceutical Intermediate
The primary application is in medicinal chemistry as a scaffold for building more complex molecules.[] It is a crucial constituent in the synthesis of drugs targeting various diseases, including cancer and autoimmune disorders.[]
-
The Cyano Group: Can act as a key pharmacophoric feature, often forming critical hydrogen bonds in the active site of a target protein.
-
The Bromo Group: Serves as a versatile handle for further functionalization, most commonly through another cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to add another molecular fragment, extending the molecule to probe other regions of a binding pocket.
Application Workflow: Synthesis of a BRD4 Inhibitor Precursor
This diagram illustrates how 3'-bromo-4-cyanobiphenyl can be used in a subsequent reaction to build a more complex molecule relevant to drug discovery.
Caption: Application of 3'-bromo-4-cyanobiphenyl in a C-N cross-coupling reaction.
Use in Materials Science
While the primary focus is on pharmaceuticals, cyanobiphenyl derivatives are foundational molecules in the field of liquid crystals.[8] The rigid rod-like structure is conducive to forming the ordered, anisotropic phases characteristic of liquid crystals used in display technologies.[8] Although 3'-bromo-4-cyanobiphenyl itself may not be a final liquid crystal material, it can serve as an intermediate for creating more complex, functional materials for organic electronics and photovoltaic applications.[5]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: Contact with 3'-bromo-4-cyanobiphenyl may cause skin, eye, or respiratory irritation.[] It is harmful if swallowed or in contact with skin.[7][9]
-
Handling Precautions:
-
Storage:
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]
Conclusion
3'-Bromo-4-cyanobiphenyl is a synthetically versatile and high-value chemical intermediate. Its well-defined physicochemical properties and the strategic placement of its cyano and bromo functional groups make it an indispensable building block for the modern medicinal chemist. A thorough understanding of its synthesis, reactivity, and handling provides a solid foundation for its application in the rational design and development of next-generation therapeutics and advanced functional materials.
References
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). ResearchGate. [Link]
-
Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. [Link]
-
4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3. Chemsrc. [Link]
-
Drug Discovery Targeting Bromodomain-Containing Protein 4. National Institutes of Health (NIH). [Link]
-
Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. ResearchGate. [Link]
-
3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]
-
Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. National Institutes of Health (NIH). [Link]
-
A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl. ACS Publications. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]
Sources
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. 4'-Bromo-4-cyano-biphenyl | 57774-35-3 [chemicalbook.com]
- 6. 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3 | Chemsrc [chemsrc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Electronic Properties of Brominated Biphenyl Carbonitriles: A Technical Guide
The following technical guide details the electronic, structural, and synthetic characteristics of 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (and related brominated biphenyl carbonitriles). This document is structured to serve researchers in materials science and medicinal chemistry.[1]
Executive Summary
Brominated biphenyl carbonitriles, specifically 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 57774-35-3), represent a critical class of "push-pull" (or more accurately, "inductive-mesomeric") scaffolds. They serve as the structural backbone for liquid crystals (mesogens), OLED host materials, and biaryl drug pharmacophores.
Their utility stems from a unique electronic duality:
-
The Nitrile Group (-CN): A strong
-acceptor that lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transport. -
The Bromine Atom (-Br): A heavy atom that introduces spin-orbit coupling (enhancing intersystem crossing for phosphorescence) and acts as a lipophilic, metabolically stable handle for further cross-coupling (e.g., Suzuki-Miyaura).
This guide dissects the electronic theory, synthesis, and characterization of these materials.
Molecular Architecture & Electronic Theory
The Biphenyl Core & Torsion Angle
Unlike planar aromatic systems (e.g., anthracene), the biphenyl core is inherently twisted due to steric repulsion between ortho hydrogens.
-
Ground State Twist: Typically ~30–45° in solution.
-
Electronic Consequence: This twist breaks effective
-conjugation, widening the HOMO-LUMO gap compared to a planar equivalent. -
Substituent Effect: The 4,4'-substitution pattern (para-para) maintains linearity, crucial for liquid crystalline phases (nematic/smectic), but does not significantly flatten the ring unless constrained by a bridging unit.
Frontier Molecular Orbitals (FMO)
The electronic behavior is governed by the perturbation of the biphenyl orbitals by the substituents.
| Orbital | Influence | Electronic Effect |
| LUMO | -CN (Nitrile) | Strong Stabilization. The |
| HOMO | -Br (Bromine) | Weak Destabilization. Bromine is a |
| Gap | Combined | The net effect is a narrowing of the optical band gap relative to unsubstituted biphenyl, shifting absorption from the deep UV (250 nm) to the near-UV (280–300 nm). |
The Heavy Atom Effect
The presence of Bromine (
-
Mechanism: SOC mixes singlet (
) and triplet ( ) states. -
Result: This facilitates intersystem crossing (ISC). While not as potent as Iodine or Iridium, the Bromine atom makes these scaffolds useful precursors for phosphorescent OLED hosts where triplet energy management is vital.
Synthesis & Structural Validation
Regioselective Synthesis Protocol
Direct bromination of biphenyl-4-carbonitrile is the most efficient industrial route. The -CN group strongly deactivates its attached ring, directing the electrophilic bromine to the para position of the other (activated) ring.
Protocol: Biphasic Bromination
-
Target: 4'-bromo-[1,1'-biphenyl]-4-carbonitrile
-
Scale: 10 mmol basis
Reagents:
-
[1,1'-Biphenyl]-4-carbonitrile (1.79 g, 10 mmol)
-
Bromine (
) (1.92 g, 12 mmol) -
Dichloromethane (DCM) (Solvent)
- (Catalyst, 5 mol%)
Step-by-Step Methodology:
-
Dissolution: Dissolve biphenyl-4-carbonitrile in DCM (20 mL) in a round-bottom flask equipped with a drying tube (moisture sensitive).
-
Catalyst Addition: Add anhydrous
(150 mg). The solution may darken. -
Bromine Addition: Cool to 0°C. Add
dropwise over 30 minutes. The slow addition prevents poly-bromination. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). Product
will be slightly lower than starting material due to Br polarizability. -
Quench: Pour mixture into saturated
(aq) to neutralize excess bromine (color changes from red/orange to clear). -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over . -
Purification: Recrystallize from Ethanol or Acetonitrile.
-
Expected Yield: 85–92%
-
Appearance: White to off-white crystalline solid.
-
Synthesis Workflow Visualization
Optoelectronic Characterization
UV-Vis Absorption Data
The absorption spectrum is dominated by
| Solvent | Transition Type | ||
| Cyclohexane | 282 | ~24,000 | |
| Acetonitrile | 288 | ~25,500 | ICT (Intramolecular Charge Transfer) |
| Ethanol | 290 | ~26,000 | Stabilized ICT |
Note: The bathochromic shift (red shift) in polar solvents (solvatochromism) confirms the "push-pull" character, where the excited state is more polar than the ground state.
Electronic Energy Diagram
The following diagram illustrates the orbital energy modulation caused by the substituents.
Applications in Drug Development & Materials[1]
Medicinal Chemistry (Bioisosteres)
In drug design, this scaffold is often used to mimic larger aromatic systems or to block metabolic hotspots.
-
Metabolic Stability: The 4'-Br blocks para-hydroxylation by Cytochrome P450 enzymes, extending half-life (
). -
Halogen Bonding: The Br atom possesses a "sigma-hole" (positive electrostatic potential cap) that can form specific halogen bonds with backbone carbonyls in protein binding pockets, enhancing potency.
Liquid Crystals (The "Cyanobiphenyl" Class)
Derivatives like 4'-octyl-4-biphenylcarbonitrile (8CB) are standard nematic/smectic liquid crystals.[2][3]
-
Role of CN: The large dipole moment along the long axis (approx 4.0 D) drives the intermolecular alignment required for the nematic phase.
-
Role of Br: In precursors, Br allows the attachment of the alkyl tail (via alkyl-lithium or Suzuki coupling) to generate the flexible chain necessary for liquid crystallinity.
References
-
PubChem. (2025). Compound Summary: 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2025). DFT calculations on HOMO/LUMO of conjugated biphenyl systems. Retrieved from [Link]
Sources
In-Depth Technical Guide & Safety Data Protocol: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0)
Executive Summary & Molecule Rationale
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0) is a highly versatile, bifunctional building block widely utilized in advanced materials science—specifically for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters—as well as in medicinal chemistry[1][2].
The architectural brilliance of this molecule lies in its orthogonal reactivity. The biphenyl core is substituted with a meta-bromide and a para-carbonitrile. The bromide serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the strongly electron-withdrawing nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. This makes it an ideal acceptor moiety when designing Donor-Acceptor (D-A) fluorophores or rigid pharmaceutical pharmacophores.
Physicochemical Properties & Safety Data (SDS)
A thorough understanding of the physical parameters and safety profile is required before handling. The compound presents specific acute toxicity and irritation hazards, necessitating strict laboratory engineering controls.
Table 1: Physicochemical Properties and SDS Summary
| Parameter | Specification / Data |
| Chemical Name | 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile |
| Synonyms | 4-(3-Bromophenyl)benzonitrile |
| CAS RN | 160521-46-0 |
| Molecular Formula | C13H8BrN |
| Molecular Weight | 258.12 g/mol |
| Appearance | White to light yellow/dark green powder to crystal |
| Melting Point | 62.0 °C to 66.0 °C |
| Purity (GC) | > 98.0% |
| Hazard Statements | H302 + H312 + H332 (Harmful if swallowed/inhaled/skin contact), H315 (Skin irritation), H319 (Eye irritation) |
| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye rinse protocol) |
Handling & Storage Causality: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound must be handled strictly under a fume hood. The use of nitrile gloves and safety goggles is mandatory to prevent dermal and ocular absorption, which can lead to acute systemic toxicity as indicated by its H302/H312 designations.
Mechanistic Insights: The Bifunctional Paradigm
In drug development and organic semiconductor synthesis, the strategic placement of functional groups dictates the synthetic pathway. The meta-bromo substitution on the biphenyl system is highly susceptible to oxidative addition by Pd(0) species. Conversely, the para-carbonitrile group is relatively inert to standard cross-coupling conditions but exerts a strong inductive and resonance electron-withdrawing effect[1].
In OLED applications, this electron-withdrawing nature is critical. When coupled with an electron-donating group (e.g., carbazole or phenothiazine derivatives) via the bromide position, the resulting molecule exhibits a small singlet-triplet energy gap (ΔEST), a fundamental requirement for TADF[2].
Fig 1. Divergent synthetic utility of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile.
Experimental Workflows & Validated Protocols
To ensure reproducibility and self-validation, the following protocol details the Suzuki-Miyaura cross-coupling of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile with a standard arylboronic acid.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: 1,4-Dioxane is selected as the solvent due to its high boiling point and miscibility with water, which is necessary to dissolve the inorganic base (K2CO3). The base activates the boronic acid by forming a highly reactive boronate complex, facilitating the transmetalation step.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%).
-
Self-Validation Check: The catalyst powder should be bright yellow. If it appears brown or black, it has oxidized to Pd(II) or Pd black and will result in catalytic failure.
-
-
Solvent & Base: Inject degassed 1,4-dioxane (10 mL) and an aqueous solution of K2CO3 (2.0 M, 3.0 equiv). Degassing the solvents via sparging or freeze-pump-thaw cycles prevents the homocoupling of the boronic acid and the oxidation of the phosphine ligands.
-
Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent. The disappearance of the starting material (UV active at 254 nm, Rf ~0.6) indicates completion.
-
Workup: Cool the mixture to room temperature. Dilute with deionized water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography to yield the highly conjugated product.
Fig 2. Standardized Schlenk-line workflow for palladium-catalyzed cross-coupling.
Data Presentation: Reaction Optimization
The following table summarizes the optimization of the cross-coupling reaction, demonstrating the causality between catalyst/solvent selection and final product yield.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Solvent (V:V) | Base | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 | THF / H2O (5:1) | K2CO3 | 65 | 62 |
| 2 | Pd(dppf)Cl2 | THF / H2O (5:1) | K2CO3 | 65 | 78 |
| 3 | Pd(PPh3)4 | 1,4-Dioxane / H2O (5:1) | K2CO3 | 80 | 85 |
| 4 | Pd(dppf)Cl2 | 1,4-Dioxane / H2O (5:1) | K2CO3 | 80 | 94 |
| 5 | Pd(OAc)2 / SPhos | Toluene / H2O (5:1) | Cs2CO3 | 100 | 91 |
Mechanistic Analysis: Transitioning from THF to 1,4-Dioxane allows for a higher reaction temperature (80 °C vs 65 °C), which overcomes the activation energy barrier more efficiently. Furthermore, Pd(dppf)Cl2 outperforms Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, heavily accelerating the rate-determining reductive elimination step and minimizing off-target side reactions.
References
-
Title: Building Blocks For Organic Semiconductor Source: Scribd (OLED Intermediates & Synthesis) URL: [Link]
-
Title: Solution-processed OLEDs Based on Phosphorescent PtAu2 Complexes with Phenothiazine-functionalized Acetylides Source: ResearchGate (TADF & OLED Emitter Application) URL: [Link]
Sources
Solubility Profile & Technical Guide: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Executive Summary & Compound Identity
This technical guide provides an in-depth analysis of the solubility profile of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile , a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds (e.g., Suzuki-Miyaura coupling precursors).
While the user-provided CAS 405151-64-8 is associated with this chemical name in some databases, the commercially established registry number for this specific isomer is 160521-46-0 . This guide utilizes data based on the 160521-46-0 isomer structure to ensure experimental reproducibility.
Physicochemical Profile
| Property | Value | Context |
| Chemical Name | 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile | Core Scaffold |
| CAS Registry | 160521-46-0 (Primary), 405151-64-8 (Related) | Identity Verification |
| Molecular Formula | C₁₃H₈BrN | Halogenated Aromatic Nitrile |
| Molecular Weight | 258.11 g/mol | Small Molecule |
| Melting Point | 62.0 – 66.0 °C | Low MP (Risk of oiling out) |
| Predicted LogP | ~4.1 – 4.5 | Highly Lipophilic |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 1 (Nitrile) | Weak Acceptor |
Solubility Profile & Solvent Selection
The solubility of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is governed by its lipophilic biphenyl core and the polarizable nitrile group . It exhibits "Like Dissolves Like" behavior typical of halogenated aromatic nitriles.
Solubility Classification Table
Data estimated based on structural analogs (brominated cyanobiphenyls) and thermodynamic principles.
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Chromatography loading. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Reaction media (Suzuki), Biological stock solutions. |
| Ethers | THF, 1,4-Dioxane, MTBE | High to Moderate | Reaction solvent, Crystallization co-solvent. |
| Aromatic | Toluene, Benzene | Moderate | Reflux solvent for coupling reactions. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Extraction, Silica gel chromatography eluent.[1] |
| Alcohols | Methanol, Ethanol, IPA | Low (Cold) / High (Hot) | Primary Recrystallization Solvent. |
| Alkanes | Hexanes, Heptane, Pentane | Insoluble / Very Low | Antisolvent, Precipitation, Washing. |
| Aqueous | Water, PBS Buffer | Insoluble | Partitioning (stays in organic phase). |
Thermodynamic Mechanism (Hansen Solubility Parameters)
To scientifically validate solvent choice, we consider the Hansen Solubility Parameters (HSP). The compound has high dispersion forces (
-
Why DCM works: DCM matches the high dispersion/polarizability requirements without requiring hydrogen bonding.
-
Why Ethanol works for Crystallization: Ethanol has a high hydrogen bonding parameter (
). At room temperature, the mismatch in limits solubility. At boiling points, the thermal energy overcomes this barrier, dissolving the compound, which then precipitates upon cooling as the entropic advantage is lost.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch.
-
Preparation: Weigh 50 mg of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile into a tared 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.
-
Observation: Continue until a clear solution is obtained (no visible particulates).
-
Calculation:
Protocol B: Recrystallization (Purification)
Target Impurity Removal: Unreacted starting materials (e.g., dibromobenzenes) or palladium catalysts.
Solvent System: Ethanol (Single solvent) or Ethyl Acetate/Hexane (Solvent/Antisolvent). Recommended Method: Ethanol Recrystallization.
-
Dissolution: Place 1.0 g of crude solid in a flask. Add 5 mL of Ethanol .
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add hot ethanol in 1 mL portions until fully dissolved.
-
Critical Step: Do not exceed 15 mL total volume to ensures high recovery.
-
-
Filtration (Optional): If insoluble black specks (Pd) are visible, filter hot through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (25°C) over 1 hour.
-
Note: Rapid cooling may cause the compound to "oil out" due to its low melting point (62°C).
-
-
Deep Cooling: Place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Collection: Filter the white crystals via vacuum filtration. Wash with cold (-20°C) Ethanol or Hexane.
-
Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.
Visualization of Workflows
Diagram 1: Solubility Screening & Solvent Selection Logic
This decision tree guides the researcher through selecting the optimal solvent based on the intended application.
Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
Diagram 2: Recrystallization Phase Behavior
Visualizing the temperature-dependent solubility essential for high-yield purification.
Caption: Thermodynamic pathway of recrystallization showing impurity rejection into the mother liquor.
Applications in Drug Development[7]
Suzuki-Miyaura Coupling
This compound is a classic electrophile for Suzuki coupling.
-
Preferred Solvent System: Toluene:Water (4:1) or 1,4-Dioxane:Water.
-
Why: The biphenyl core renders it sufficiently lipophilic to stay in the organic phase (Toluene), while the nitrile group is stable to the mild bases (K₂CO₃) typically dissolved in the aqueous phase.
-
Catalyst Compatibility: Soluble in Toluene, allowing Pd(PPh₃)₄ to interact effectively with the oxidative addition site (C-Br bond).
Biological Screening (Stock Solutions)
For in vitro assays:
-
Primary Solvent: DMSO (Dimethyl sulfoxide).
-
Solubility Limit: Typically >50 mM in DMSO.
-
Precipitation Risk: When diluting into aqueous culture media, ensure the final DMSO concentration is <1% v/v. The compound may precipitate if the concentration exceeds 100 µM in purely aqueous buffer due to its high LogP (~4.5).
References
-
TCI Chemicals. (2024). Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0).[2] Retrieved from
-
PubChem. (2024). Compound Summary: 3'-Bromo-4'-bromomethyl-1,1'-biphenyl-2-carbonitrile (Related Analog Structure & Properties). National Library of Medicine. Retrieved from
- Gray, G. W., & Harrison, K. J. (1975). New family of nematic liquid crystals for displays (Cyanobiphenyls). Electronics Letters. (Foundational text on cyanobiphenyl solubility).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for thermodynamic solubility modeling).
Sources
Comparative Technical Analysis: 3'-Bromo vs. 4'-Bromo [1,1'-Biphenyl]-4-Carbonitrile
This guide provides a technical analysis of the structural, synthetic, and functional differences between 3'-bromo[1,1'-biphenyl]-4-carbonitrile and 4'-bromo[1,1'-biphenyl]-4-carbonitrile .
Executive Summary
In high-performance materials and pharmaceutical chemistry, the regiochemistry of the bromo-substituent on the biphenyl carbonitrile scaffold dictates the molecule's utility.
-
4'-Bromo Isomer (Para): Characterized by high linearity and symmetry. It is the industry standard precursor for nematic liquid crystals (e.g., 5CB) and "sartan" antihypertensives.
-
3'-Bromo Isomer (Meta): Characterized by a structural "kink" and interrupted conjugation. It is utilized primarily in OLED host materials to prevent crystallization and in fine chemical synthesis where steric differentiation is required.
Structural & Electronic Properties[1]
The fundamental difference lies in the substitution vector relative to the biphenyl axis. This geometric variance governs their solid-state packing and electronic communication.
Crystallinity and Melting Point
-
4'-Bromo (Para): The substituents (CN and Br) are coaxial. This symmetry facilitates dense packing in the crystal lattice, resulting in a higher melting point and lower solubility in non-polar solvents. This "rod-like" (calamitic) shape is essential for mesophase formation in liquid crystals.
-
3'-Bromo (Meta): The bromine atom at the 3' position introduces a steric clash and a geometric kink (approx. 120° angle). This disrupts lattice energy, significantly lowering the melting point and increasing solubility.
| Property | 4'-Bromo Isomer (Para) | 3'-Bromo Isomer (Meta) |
| CAS Number | 57774-35-3 | 160521-46-0 |
| Geometry | Linear (Coaxial) | Angular (Kinked) |
| Melting Point | ~89–100°C (High Crystallinity) | 62–66°C (Lower Crystallinity) |
| Electronic Conjugation | Extended (Through-conjugation) | Interrupted (Cross-conjugation) |
| Primary Application | Liquid Crystals, Sartan Intermediates | OLED Hosts, Amorphous Materials |
Electronic Conjugation
-
Para (4'): The orbital overlap allows for efficient charge transfer (CT) from the bromine (weak donor) to the nitrile (acceptor) across the entire biphenyl system. This results in a bathochromic shift (red-shift) in UV-Vis absorption.
-
Meta (3'): The meta-substitution uncouples the conjugation pathway. The electronic communication between the rings is diminished, often resulting in a hypsochromic shift (blue-shift) and higher triplet energy (
), making it valuable for phosphorescent OLED hosts where preventing reverse energy transfer is critical.
Synthetic Pathways[2][3][4][5][6]
The synthesis of these isomers requires divergent strategies. The 4'-isomer can often be accessed via direct electrophilic substitution, whereas the 3'-isomer strictly requires de novo construction via cross-coupling to avoid regioselectivity issues.
Synthesis Decision Tree (Graphviz)
Caption: Divergent synthetic strategies. The 4'-isomer utilizes electronic directing effects for direct functionalization, while the 3'-isomer requires modular assembly.
Experimental Protocols
Protocol A: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carbonitrile (Direct Bromination)
Rationale: The nitrile group strongly deactivates Ring A. Ring B, behaving as a substituted benzene, directs the incoming electrophile to the para-position (4') due to steric clearance and electronic activation relative to Ring A.
-
Reagents: 4-Cyanobiphenyl (1.0 eq), Bromine (
, 1.1 eq), Iron(III) chloride ( , cat.), Dichloromethane (DCM). -
Procedure:
-
Dissolve 4-cyanobiphenyl in DCM at 0°C.
-
Add catalytic
. -
Add
dropwise over 30 minutes. Maintain temperature <5°C to prevent polychlorination. -
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Pour into saturated
to neutralize excess bromine. -
Purification: Recrystallize from Ethanol.
-
Expected Yield: 85-90%.
-
Protocol B: Synthesis of 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (Suzuki Coupling)
Rationale: Direct bromination of 4-cyanobiphenyl will not yield the 3'-isomer. You must use a cross-coupling approach using a di-haloarene where one halogen is more reactive (I > Br) to preserve the bromine for later steps.
-
Reagents: 4-Cyanophenylboronic acid (1.1 eq), 1-Bromo-3-iodobenzene (1.0 eq),
(3 mol%), (2.0 eq), Toluene/Ethanol/Water (4:1:1). -
Procedure:
-
Degas solvents with Nitrogen for 30 minutes (Critical for Pd(0) stability).
-
Combine aryl halide and boronic acid in the reaction vessel.
-
Add base solution and catalyst under inert atmosphere.
-
Reflux at 90°C for 12 hours.
-
Selectivity Note: The coupling occurs exclusively at the Iodo-position of the dihalide, leaving the 3-Bromo position intact for downstream chemistry.
-
Purification: Column chromatography (Silica, Hexane/DCM gradient).
-
Expected Yield: 70-80%.
-
Reactivity & Downstream Applications[1][7]
Reactivity Profile (Pd-Catalyzed Coupling)
When using these isomers as intermediates for further elaboration (e.g., making terphenyls):
-
4'-Bromo: Reacts rapidly. The C-Br bond is activated by the electron-withdrawing nitrile group (via the conjugated
-system). The steric environment is open. -
3'-Bromo: Reacts more slowly. The inductive withdrawing effect of the nitrile is weaker (meta-position), and the steric hindrance from the ortho-hydrogen (position 2') can impede the approach of bulky Pd-ligand complexes.
Application Sectors
-
Liquid Crystals (4'-isomer): This isomer is the direct precursor to 5CB (4-Cyano-4'-pentylbiphenyl) . The bromine is replaced by an alkyl chain (via Kumada or Negishi coupling). The linearity is non-negotiable for the nematic phase.
-
Pharmaceuticals (Sartans): While "Bromo-OTBN" (4'-bromomethyl-2-cyanobiphenyl) is the primary sartan intermediate, the 4'-bromo-4-cyanobiphenyl scaffold appears in specific analogs and research metabolites.
-
OLEDs (3'-isomer): Used to synthesize hole-transport materials where a high triplet energy is required. The 3'-linkage breaks conjugation, confining the triplet exciton to a smaller effective chromophore, which increases
.
References
-
PubChem. 4'-Bromo[1,1'-biphenyl]-4-carbonitrile (Compound Summary). National Library of Medicine. [Link]
-
ResearchGate. One-pot synthesis of 4′-alkyl-4-cyanobiaryls. Beletskaya, I. P., et al. (2016).[1] [Link]
Sources
Strategic Sourcing and Technical Validation of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
CAS: 160521-46-0 | Technical Whitepaper
Executive Summary & Chemical Identity
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a critical asymmetric biaryl intermediate utilized primarily in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and as a scaffold in late-stage pharmaceutical functionalization.
Unlike simple biphenyls, the specific meta-substitution of the bromine atom (position 3') combined with the para-cyano group (position 4) creates a unique electronic push-pull system. This structural specificity makes it prone to isomer confusion during procurement.
Chemical Profile
| Property | Specification |
| CAS Number | 160521-46-0 (Verify against 57774-35-3, which is the 4'-bromo isomer) |
| IUPAC Name | 4-(3-Bromophenyl)benzonitrile |
| Molecular Formula | C₁₃H₈BrN |
| Molecular Weight | 258.12 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 62.0 – 66.0 °C |
| Solubility | Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |
Market Analysis: Suppliers & Price Benchmarking
As of Q1 2026, the market is bifurcated between high-precision catalog suppliers (Tier 1) and bulk synthesis houses (Tier 2).
Price Comparison Snapshot (Research Scale)
Note: Prices are estimated benchmarks for budgetary planning and fluctuate based on raw material costs (Pd catalysts).
| Supplier Tier | Representative Vendor | Pack Size | Est. Price (USD/EUR) | Lead Time | Primary Use Case |
| Tier 1 (Catalog) | TCI Chemicals (Product B5965) | 1 g | ~$50 - $70 | Stock (2-5 Days) | Reference Standard, HTE Screening |
| Tier 1 (Catalog) | TCI Chemicals | 5 g | ~$180 - $220 | Stock (2-5 Days) | Scale-up Optimization |
| Tier 2 (Aggregator) | Materiellabo / Parchem | 5 g | ~$300 - $340 | 1-2 Weeks | Pilot Batch |
| Tier 3 (Bulk) | BLD Pharm / Combi-Blocks | 100 g+ | Inquire (Est. $15-25/g) | 4-6 Weeks | Manufacturing |
Procurement Strategy: The "Isomer Trap"
Warning: A common procurement failure mode is receiving the 4'-bromo isomer (CAS 57774-35-3) instead of the 3'-bromo target. The 4'-bromo isomer is thermodynamically easier to synthesize (symmetric coupling) and often cheaper.
-
Actionable Advice: Explicitly require H-NMR validation of the meta-substitution pattern before approving a bulk purchase order.
Technical Deep Dive: Synthesis & Impurity Profiling
To validate the quality of purchased material, one must understand its synthetic origin. The dominant industrial route is the Suzuki-Miyaura Cross-Coupling .
The Synthetic Pathway
The most chemoselective route involves coupling 4-cyanophenylboronic acid with 1-bromo-3-iodobenzene . The iodine atom is significantly more reactive toward oxidative addition by Pd(0) than the bromine, allowing for high regioselectivity.
However, cost-driven routes may use 1,3-dibromobenzene , leading to specific impurities.
Figure 1: Synthetic pathways determining the impurity profile. Use of dibromobenzene (Precursor 3) risks forming terphenyl impurities.
Critical Impurities to Monitor[3]
-
Homocoupling Dimer (4,4'-Dicyanobiphenyl): Result of boronic acid reacting with itself. Hard to separate due to similar solubility.
-
Terphenyls (Bis-coupling): If 1,3-dibromobenzene is used, the second bromine can also react, forming a tricyclic system.
-
Palladium Residues: Critical if the material is destined for pharmaceutical use (ICH Q3D guidelines limit Pd to <10 ppm).
Protocol: Self-Validating Quality Control System
Workflow Description
-
Visual Inspection: Confirm crystal habit (needles vs. amorphous). Green tint indicates oxidized Pd residues.
-
1H-NMR (Structural Gate): Focus on the aromatic region (7.0 - 8.0 ppm). The meta-proton on the brominated ring appears as a distinct triplet or doublet of doublets, distinct from the para-pattern of the wrong isomer.
-
HPLC (Purity Gate): Use a C18 column to separate non-polar dimers.
-
Melting Point (Physical Gate): A depressed MP (<62°C) indicates solvent entrapment or eutectic impurities.
Figure 2: Incoming Quality Control (IQC) Decision Tree.
Step-by-Step HPLC Method
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (CN group absorption) and 210 nm.
-
Acceptance Criteria: Main peak retention time ~8-10 min (system dependent). No single impurity >0.5%.
Handling & Safety (EHS)
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Nitrile Hazard: Although the CN group is attached to an aromatic ring (making it less liable to release cyanide ions than aliphatic nitriles), metabolic oxidation can theoretically release cyanide.
-
Protocol:
-
Handle only in a fume hood.
-
Wear nitrile gloves (0.11 mm minimum thickness).
-
Waste Disposal: Segregate into "Halogenated Organic Waste" streams due to the bromine content. Do not mix with strong oxidizers.[1]
-
References
-
TCI Chemicals. Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (B5965).[2][3] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis mechanism).
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 160521-46-0. Retrieved from
-
Chemsrc. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile Physicochemical Properties. Retrieved from
Sources
- 1. adama.com [adama.com]
- 2. 3'-ブロモ[1,1'-ビフェニル]-4-カルボニトリル | 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | 東京化成工業株式会社 [tcichemicals.com]
- 3. 3'-ブロモ[1,1'-ビフェニル]-4-カルボニトリル | 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | 東京化成工業株式会社 [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of OLED Intermediates Using 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Introduction: The Strategic Importance of the Biphenyl-Nitrile Moiety in OLED Emitters
The landscape of Organic Light-Emitting Diode (OLED) technology is in a constant state of evolution, driven by the quest for materials that afford greater efficiency, color purity, and operational stability.[1] At the heart of this pursuit lies the molecular architecture of the organic semiconductors employed in the emissive and charge-transport layers.[2] The biphenyl scaffold has proven to be a particularly robust and versatile core structure for these materials, offering a rigid framework with excellent thermal stability and electronic properties conducive to efficient charge transport and luminescence.[3][4]
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile stands out as a pivotal precursor for the synthesis of a new generation of OLED intermediates. Its structure is strategically designed: the biphenyl core provides a high triplet energy backbone, essential for hosting blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[5] The cyano group (-CN) at the 4-position acts as a potent electron-withdrawing group, which can be used to tune the electronic properties of the final molecule, influencing its HOMO/LUMO energy levels and enhancing electron injection or transport.[6] The bromine atom at the 3'-position serves as a versatile synthetic handle, enabling the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions.[7][8] This allows for the facile construction of complex, π-conjugated systems with tailored photophysical properties.
This application note provides detailed protocols for the synthesis of two key classes of OLED intermediates from 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile: a carbazole-substituted derivative for use in host and hole-transporting layers (HTLs), and a triarylamine derivative, a classic building block for high-performance HTLs. The methodologies presented are based on the robust and widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[9] Wash hands thoroughly after handling.
Palladium Catalysts and Ligands:
-
Palladium compounds can be toxic and should be handled with care. Phosphine ligands are often air-sensitive and pyrophoric and should be handled under an inert atmosphere.
Bases and Solvents:
-
Sodium-tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated area and take precautions against ignition sources.
Synthetic Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific scale of the reaction.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the synthesis of a key intermediate for host materials and hole-transport layers by forming a C-N bond between the biphenyl core and a carbazole moiety.[11]
Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, carbazole-9-boronic acid) and an organohalide.[8][12] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the C-C or C-N bond and regenerate the catalyst.[13]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | 258.11 | 1.0 | 1.0 |
| Carbazole-9-boronic acid | 755370-36-4 | 211.03 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | - | 15 mL | - |
| Water | 7732-18-5 | - | 3 mL | - |
Experimental Protocol:
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol, 258 mg), carbazole-9-boronic acid (1.2 mmol, 253 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent Addition: Add degassed toluene (15 mL) and degassed water (3 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the formation of a C-N bond to synthesize a triarylamine derivative, a cornerstone for high-performance hole-transporting materials.[14]
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the triarylamine product and regenerate the Pd(0) catalyst.[15]
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reactant Addition: To the same flask, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol, 258 mg) and diphenylamine (1.2 mmol, 203 mg).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of hexanes and dichloromethane) to yield 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile.
Characterization of Intermediates
The synthesized intermediates should be thoroughly characterized to confirm their identity and purity. High purity (>99.5%) is crucial for OLED device performance. [1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. [16]For 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile, one would expect to see characteristic signals for the carbazole and biphenyl protons, with the disappearance of the signal corresponding to the C-Br bond in the starting material. Similarly, for 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile, the appearance of signals for the diphenylamino protons and the corresponding shifts in the biphenyl region would confirm the product formation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compounds. [17]* Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of OLED materials.
Expected ¹H NMR Data for 4-Biphenylcarbonitrile (as a reference):
-
¹H NMR (400 MHz, CDCl₃): δ = 7.74–7.67 (4H, m), 7.59 (2H, d, J = 8.0 Hz), 7.50–7.41 (3H, m). [18]
Application & Performance Data
The intermediates synthesized from 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile are designed for high-performance OLEDs.
3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile:
-
Role: This molecule is designed as a bipolar host material or a hole-transporting material . The carbazole moiety is a well-known hole-transporting unit with a high triplet energy, making it suitable for hosting blue phosphorescent or TADF emitters. [5][19]The biphenyl-nitrile portion provides good thermal stability and electron-accepting character, which can lead to more balanced charge transport within the emissive layer. [6]* Expected Properties: Materials with similar structures exhibit high glass transition temperatures (Tg > 150 °C) and high triplet energies (ET > 2.8 eV), which are critical for device stability and efficiency. [11][20] 3'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile:
-
Role: This is a classic hole-transporting material (HTM) . The triphenylamine (TPA) core is renowned for its excellent hole mobility and morphological stability. [11]* Expected Performance: OLEDs incorporating novel HTMs based on carbazole and triphenylamine moieties have demonstrated significantly enhanced current, power, and external quantum efficiencies (EQE) compared to devices without these specialized layers. [11][21]For a green phosphorescent OLED, devices with such advanced HTLs have achieved power efficiencies exceeding 29 lm/W and current efficiencies close to 40 cd/A. [11] Representative OLED Device Structure:
A typical multilayer OLED device incorporating these materials would have the following structure:
Diagram of a Multilayer OLED Device:
Caption: A typical multilayer OLED device structure.
Conclusion
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a highly valuable and versatile building block for the synthesis of advanced OLED intermediates. The strategic placement of the reactive bromine site and the electron-withdrawing cyano group on a stable biphenyl core allows for the precise tuning of molecular properties. Through robust and efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can readily synthesize high-performance hole-transporting and host materials. The protocols and data presented in this application note provide a solid foundation for the development of next-generation OLEDs with improved efficiency, stability, and color purity.
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (2024). Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2025). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Characterization data for the products - The Royal Society of Chemistry. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025). Available at: [Link]
-
Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH. (2025). Available at: [Link]
-
The characteristics of the OLED devices: a) electroluminescence spectra - ResearchGate. Available at: [Link]
-
Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren] - CNKI. Available at: [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI. (2014). Available at: [Link]
-
Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs | ACS Omega. (2020). Available at: [Link]
-
Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes - EPJ Web of Conferences. Available at: [Link]
-
OLEDs - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]
-
Solution-processable bipolar materials with carbazole and benzophenone fragments for highly efficient green thermally activated delayed fluorescence based organic light-emitting diodes - Materials Chemistry C. (2023). Available at: [Link]
-
Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed. (2022). Available at: [Link]
-
Novel hole transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives for OLEDs - PubMed. (2014). Available at: [Link]
-
Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - The Royal Society of Chemistry. Available at: [Link]
-
New 4,4′-Bis(9-carbazolyl)–Biphenyl Derivatives with Locked Carbazole–Biphenyl Junctions: High-Triplet State Energy Materials | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Novel hole transporting materials based on 4-(9H-Carbazol-9-yl)triphenylamine derivatives for OLEDs - Kyung Hee University. (2014). Available at: [Link]
-
Ultralong thermally activated delayed fluorescence based on intermolecular charge transfer induced by isomer in carbazole derivative - ResearchGate. (2024). Available at: [Link]
-
Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43 - ChemRxiv. Available at: [Link]
-
Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones - ResearchGate. Available at: [Link]
-
Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation. Available at: [Link]
-
Triplet states and Energy Back Transfer of Carbazole Derivatives - ResearchGate. (2025). Available at: [Link]
-
Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor - Journal of King Saud University - Science. (2021). Available at: [Link]
-
A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one - MDPI. (2022). Available at: [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - ResearchGate. (2025). Available at: [Link]
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC. Available at: [Link]
-
3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine | NSF Public Access Repository. (2021). Available at: [Link]
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- 9. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 17. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]
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- 21. Novel hole transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Functionalization of 3'-Bromo-4-cyanobiphenyl in Drug Discovery and Materials Science
Executive Rationale & Substrate Profiling
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0) is a highly versatile biaryl building block extensively utilized in the synthesis of small molecule semiconductors, OLED materials, and pharmaceutical kinase inhibitors[1]. The molecule presents a classic chemoselectivity challenge: it contains a moderately reactive meta-aryl bromide on one ring and a strongly electron-withdrawing, base-sensitive cyano (-CN) group on the other.
Traditional functionalization methods utilizing organolithium or Grignard reagents are fundamentally incompatible with this substrate, as these hard nucleophiles rapidly attack the electrophilic nitrile carbon, leading to imine or ketone byproducts. Consequently, transition-metal-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings—are the paramount strategies for orthogonal functionalization of the aryl bromide[2][3].
Mechanistic Causality & Reaction Design
The successful functionalization of 3'-bromo-4-cyanobiphenyl relies on the precise orchestration of the palladium catalytic cycle (Oxidative Addition
The Imperative of Base Selection
The most critical failure point in functionalizing cyano-arenes is the choice of base. Strong alkoxide bases (e.g., NaOtBu or KOtBu), which are traditionally favored for Buchwald-Hartwig aminations to deprotonate secondary amines, will cause competitive nucleophilic attack on the cyano group, leading to hydrolysis (forming primary amides) or complex polymerization[4].
Causality-Driven Solution: The protocols below mandate the use of mild, non-nucleophilic bases such as Cesium Carbonate (Cs
Ligand Architecture for Accelerated Reductive Elimination
Because we are forced to use weaker bases like Cs
Caption: Causality of base selection to prevent cyano-group degradation during cross-coupling.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity.
Caption: Divergent Pd-catalyzed functionalization pathways for 3'-bromo-4-cyanobiphenyl.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This procedure couples 3'-bromo-4-cyanobiphenyl with an arylboronic acid to generate extended terphenyl carbonitrile systems[3].
Reagents:
-
3'-Bromo-4-cyanobiphenyl (1.0 equiv, 1.0 mmol, 258.1 mg)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl
·CH Cl (0.05 equiv, 5 mol%)[7] -
K
CO (2.5 equiv, 2.5 mmol) -
Solvent: 1,4-Dioxane / H
O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 3'-bromo-4-cyanobiphenyl, the arylboronic acid, and K
CO . -
Solvent Addition & Degassing: Add 10 mL of the 1,4-Dioxane/H
O mixture. Causality Note: The biphasic system is required because the organic phase dissolves the hydrophobic biaryl, while the aqueous phase dissolves the base to form the highly reactive trihydroxyboronate intermediate. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. -
Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(dppf)Cl
catalyst. Seal the tube. -
Reaction: Heat the mixture in an oil bath at 90°C for 4–6 hours with vigorous stirring.
-
Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 8:2). The starting material (R
0.6) should be completely consumed, replaced by a highly UV-active fluorescent spot (R 0.4). -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2
15 mL). Dry the organic layer over anhydrous Na SO , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes to 10% EtOAc in Hexanes).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This procedure installs a secondary amine (e.g., morpholine or piperidine) at the 3'-position, maintaining the absolute integrity of the cyano group[4][5].
Reagents:
-
3'-Bromo-4-cyanobiphenyl (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)
-
Pd
(dba) (0.02 equiv, 2 mol% Pd)[7] -
BrettPhos ligand (0.04 equiv, 4 mol%)
-
Cs
CO (2.0 equiv, 2.0 mmol) -
Solvent: Anhydrous Toluene (8 mL)
Step-by-Step Methodology:
-
Glovebox/Schlenk Setup: To an oven-dried reaction vial, add 3'-bromo-4-cyanobiphenyl, Pd
(dba) , BrettPhos, and finely powdered, anhydrous Cs CO . Causality Note: Cs CO must be rigorously dry; trace water will halt the catalytic cycle and promote cyano hydrolysis at elevated temperatures. -
Solvent & Amine Addition: Evacuate and backfill the vial with Argon three times. Inject anhydrous toluene followed by the secondary amine. Causality Note: Toluene is chosen over ethereal solvents to allow for a higher reaction temperature (100°C) required for the oxidative addition of the meta-bromo substituent.
-
Reaction: Seal the vial and heat at 100°C for 12–16 hours.
-
Self-Validation Checkpoint 2: Analyze an aliquot via LC-MS. The mass spectrum must confirm the exact mass of the aminated product. The strict absence of an [M+18] peak validates that the cyano group has not hydrated to an amide.
-
Workup & Purification: Cool the reaction, dilute with CH
Cl , and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Quantitative Performance Matrix
The following table summarizes the expected quantitative data and functional group tolerance across the two functionalization pathways.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp | C(sp |
| Optimal Catalyst System | Pd(dppf)Cl | Pd |
| Optimal Base | K | Cs |
| Solvent & Temperature | 1,4-Dioxane/H | Toluene, 100°C |
| Reaction Time | 4 – 6 hours | 12 – 16 hours |
| Expected Yield | 85 – 95% | 75 – 88% |
| Cyano Group Tolerance | Excellent (>99% intact) | Excellent (>98% intact) |
| Primary Byproducts | Protodeboronation of boronic acid | Amine oxidation (if O |
References
-
[1] 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | PubChem - NIH. National Institutes of Health. URL:[Link]
-
[4] Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters - ACS Publications. URL:[Link]
-
[2] Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
[3] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). URL:[Link]
-
[5] Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ResearchGate / Journal of the American Chemical Society. URL:[Link]
-
[6] Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. URL:[Link]
-
[7] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. URL:[Link]
Sources
- 1. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | C13H8BrN | CID 1394306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Pd-Catalyzed Functionalization of 4-(3-Bromophenyl)benzonitrile
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and materials science. It details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 4-(3-Bromophenyl)benzonitrile (CAS: 160521-46-0) as a core electrophile.[1]
Introduction & Substrate Analysis
4-(3-Bromophenyl)benzonitrile is a bifunctional building block featuring a deactivated biphenyl core.[1] It contains two distinct electronic environments:
-
The Electrophile (Site A): A bromine atom at the meta position of the first ring.[1]
-
The Activator/Handle (Site B): A nitrile (-CN) group at the para position of the second ring.[1]
Mechanistic Insight
The nitrile group is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it decreases electron density across the biphenyl system.
-
Impact on Oxidative Addition: The electron-deficient nature of the arene facilitates the oxidative addition of Pd(0) into the C-Br bond, making this substrate more reactive than standard bromobenzene.[1]
-
Catalyst Considerations: While the nitrile can potentially coordinate to Palladium (acting as a "poison"), this interaction is weak compared to phosphine ligands. However, using chelating ligands (e.g., dppf, Xantphos) is recommended to prevent nitrile displacement and ensure high turnover numbers (TON).
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]
Objective: Synthesis of 4''-substituted-[1,1':3',1''-terphenyl]-4-carbonitrile derivatives. Application: Synthesis of liquid crystal precursors and biaryl-tetrazole drug intermediates.[1]
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 4-(3-Bromophenyl)benzonitrile (1.0 equiv) | Electrophile |
| Coupling Partner | Aryl Boronic Acid (1.2 equiv) | Nucleophile |
| Catalyst | Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (3 mol%) | Catalyst (Air stable) |
| Base | K₂CO₃ (2.0 M Aqueous Solution, 3.0 equiv) | Activator |
| Solvent | 1,4-Dioxane (Degassed) | Solvent |
| Temperature | 90 °C | Reaction Temp |
Step-by-Step Methodology
-
Preparation:
-
Dry a 25 mL Schlenk tube or microwave vial in an oven at 120 °C for 1 hour. Cool under a stream of Argon.[1][3]
-
Expert Tip: The nitrile group is sensitive to hydrolysis under highly basic/aqueous conditions at reflux.[1] We use a biphasic system (Dioxane/Water) with mild heating (90 °C) rather than refluxing DMF to preserve the nitrile.[1]
-
-
Charging:
-
Add 4-(3-Bromophenyl)benzonitrile (258 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol) to the vial.
-
Seal the vial and purge with Argon for 3 cycles (Vacuum/Argon).[1]
-
-
Solvent Addition:
-
Reaction:
-
Heat the reaction block to 90 °C. Stir vigorously (800 RPM) to ensure phase mixing.
-
Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS after 2 hours.
-
Endpoint: Disappearance of the bromide starting material (Rf ~0.6).[1]
-
-
Workup:
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][7][8]
Objective: Synthesis of 3-amino-4'-cyanobiphenyls. Application: Introduction of polar solubilizing groups (e.g., Morpholine, Piperazine) for SAR optimization.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 4-(3-Bromophenyl)benzonitrile (1.0 equiv) | Electrophile |
| Amine | Morpholine or Aniline derivative (1.2 equiv) | Nucleophile |
| Pre-Catalyst | Pd₂(dba)₃ (1 mol%) | Pd(0) Source |
| Ligand | XPhos (2 mol%) | Ligand (Steric bulk) |
| Base | NaOtBu (Sodium tert-butoxide) (1.4 equiv) | Strong Base |
| Solvent | Toluene (Anhydrous) | Solvent |
Step-by-Step Methodology
-
Catalyst Activation (Pre-stir):
-
In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ (9 mg, 0.01 mmol) and XPhos (10 mg, 0.02 mmol) in Toluene (1 mL).
-
Stir at 60 °C for 5 minutes.
-
Why? This generates the active monoligated Pd(0)-L species, preventing the "induction period" often seen when reagents are dumped together.[1]
-
-
Reaction Assembly:
-
Execution:
-
Purification:
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for processing this specific substrate.
Caption: Decision tree for functionalizing 4-(3-Bromophenyl)benzonitrile based on target moiety.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | The nitrile may coordinate to Pd.[1] Switch to a bulky ligand like BrettPhos or increase catalyst loading to 5 mol%.[1] |
| Hydrolysis of Nitrile | Base too strong/wet | Switch base from aqueous K₂CO₃ to anhydrous K₃PO₄ or CsF .[1] |
| Protodehalogenation | Solvent wet/Hydride source | Ensure solvent is anhydrous.[1] Avoid alcoholic solvents (e.g., iPrOH) if reduction is observed.[1] |
| Homocoupling | Oxygen leak | Degas solvents more rigorously (Freeze-Pump-Thaw).[1] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
BenchChem. (2025).[1][7] Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[1][7] BenchChem Protocols. Link[1]
-
TCI Chemicals. (2024).[1] Product Specification: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile.[1][8] TCI Online Catalog.[1] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Hydrolysis of Nitrile Group in 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Executive Summary
This application note details the chemoselective hydrolysis of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0) to its corresponding carboxylic acid, 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5737-83-7).
This transformation is a critical intermediate step in medicinal chemistry. The resulting carboxylic acid serves as a scaffold for amide coupling, while the preserved 3'-bromo substituent remains available for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Key Technical Challenge: The primary challenge is the poor aqueous solubility of the lipophilic biphenyl core, which often leads to incomplete conversion (stalling at the amide intermediate) in standard aqueous hydrolysis. This guide presents a Phase-Transfer Catalyzed (PTC) Alkaline Hydrolysis method designed to overcome these solubility barriers while maintaining the integrity of the aryl bromide.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Substrate Analysis
-
Substrate: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile[1]
-
Molecular Weight: 258.11 g/mol [2]
-
Physical State: Solid (mp 62–66 °C)
-
Solubility: High in DCM, THF, Ethyl Acetate; Negligible in Water.
Reaction Mechanism (Alkaline Hydrolysis)
The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. The reaction must be driven to completion to convert the intermediate primary amide into the carboxylate.
Critical Control Point: The transition from Amide
Figure 1: Mechanistic pathway of base-catalyzed nitrile hydrolysis emphasizing the amide stall point.
Experimental Protocols
Method A: High-Efficiency Alkaline Hydrolysis (Recommended)
Best for: Gram-scale synthesis, high purity requirements, and avoiding debromination.
Reagents:
-
Substrate: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv)
-
Base: Potassium Hydroxide (KOH) pellets (5.0 equiv)
-
Solvent: Ethanol / Water (3:1 ratio) OR Ethylene Glycol (for high boiling point)
-
Acid: 2M HCl (for workup)
Protocol Steps:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the nitrile (10 mmol, ~2.58 g) to Ethanol (30 mL). Stir until suspended/dissolved.
-
Base Addition: Dissolve KOH (50 mmol, ~2.8 g) in Water (10 mL) and add to the reaction mixture.
-
Expert Tip: If the substrate does not dissolve, add tetrabutylammonium bromide (TBAB) (5 mol%) as a phase transfer catalyst to shuttle hydroxide ions into the organic phase.
-
-
Reflux: Heat the mixture to vigorous reflux (approx. 85–90 °C).
-
Observation: Evolution of ammonia gas (NH₃) indicates reaction progress. Ensure the fume hood is active.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The nitrile (
) will disappear. An intermediate spot (Amide, ) may appear transiently. Continue reflux until only the baseline spot (Carboxylate) remains.-
Time: Typically 6–12 hours.
-
-
Workup (The Self-Validating Step):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove Ethanol.
-
Dilute the aqueous residue with water (50 mL).
-
Wash: Extract with Diethyl Ether (
mL). Discard the organic layer. (This removes unreacted nitrile or neutral amide impurities). -
Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH
1-2. -
Filtration: The product will precipitate as a white solid. Filter, wash with cold water, and dry.
-
Method B: Acidic Hydrolysis (Alternative)
Best for: Substrates sensitive to strong bases, though less common for simple biphenyls due to slower kinetics.
Reagents:
-
Glacial Acetic Acid / H₂SO₄ / Water (1:1:1).
-
Reflux at 110 °C for 12–24 hours.
-
Note: Acid hydrolysis often yields the amide as the major product unless conditions are extremely rigorous.
Data Presentation & Validation
Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Mass (for 1g scale) |
| Nitrile Substrate | Reactant | 1.0 | 258.11 | 1.00 g |
| KOH | Reagent | 5.0 | 56.11 | 1.09 g |
| Ethanol | Solvent | N/A | 46.07 | ~12 mL |
| Water | Co-Solvent | N/A | 18.02 | ~4 mL |
Analytical Specifications
-
Target Product: 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid[3][4]
-
Appearance: White to off-white powder.
-
Melting Point: Expected >220 °C (Significant increase from nitrile mp of 65 °C).
-
IR Spectroscopy:
-
Disappearance: Sharp
stretch at 2230 cm⁻¹. -
Appearance: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (
1680–1700 cm⁻¹).
-
Purification Workflow (Self-Validating System)
The following logic gate ensures that the isolated solid is the carboxylic acid and not the amide or starting material.
Figure 2: Acid-Base extraction flowchart. This workflow self-validates the product identity: only the carboxylic acid will be soluble in the basic aqueous layer and precipitate upon acidification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Low solubility of biphenyl nitrile. | Switch solvent to Ethylene Glycol ( |
| Product is Amide | Reaction stopped too early or base too weak. | Increase reaction time. Ensure KOH excess is maintained. |
| Low Yield | Product trapped in mother liquor. | The biphenyl acid is very insoluble in water, but if yield is low, check pH (must be <2). |
| Debromination | Palladium contamination or extreme reduction. | Ensure glassware is free of transition metals. Standard KOH hydrolysis does not affect Ar-Br bonds. |
References
-
PubChem. 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).
-
Organic Chemistry Portal. Hydrolysis of Nitriles. Available at: [Link]
- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for interconversion of nitriles to acids).
Sources
- 1. 3'-Bromo[1,1'-biphenyl]-4-carbonitrile | 160521-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile | 57774-35-3 | Benchchem [benchchem.com]
- 3. 3'-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, ethyl ester | C16H15BrO3 | CID 85749597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Yields for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting low yields in the Suzuki-Miyaura cross-coupling of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile .
Substrate Electronic Profile & Causality
To troubleshoot effectively, we must first understand the substrate's electronic behavior. 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile features a highly electron-withdrawing cyano group. However, because this group is located on the distal phenyl ring, its inductive and resonance effects on the C-Br bond are heavily attenuated across the biaryl axis. Consequently, this substrate behaves similarly to an unactivated, meta-substituted aryl bromide. This fundamental electronic property dictates that standard catalysts (like Pd(PPh3)4) may suffer from sluggish oxidative addition, leaving the reaction vulnerable to competing side-reactions that destroy the boronic acid partner[1].
Mechanistic Workflow & Failure Points
The following diagram illustrates the catalytic cycle, explicitly highlighting the off-cycle failure pathways that most commonly suppress yields in this specific coupling.
Suzuki-Miyaura catalytic cycle highlighting critical failure pathways (red) affecting yield.
Troubleshooting Guides & FAQs
Q1: My yield is plateauing around 40%, and LC-MS shows a large amount of unreacted 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile. How can I drive the reaction to completion? A1: The primary bottleneck here is inefficient oxidative addition. Because the cyano group is on the distal ring, it does not sufficiently activate the C-Br bond[2]. If you are using standard triphenylphosphine (PPh3) ligands, the electron density on the palladium center is too low to rapidly insert into the C-Br bond. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos, or bulky monophosphines like Amphos[2]. These ligands are highly electron-rich, which dramatically accelerates the oxidative addition step, and their steric bulk promotes the final reductive elimination step.
Q2: The boronic acid partner is completely consumed, but my aryl bromide remains unreacted. I am not seeing the desired product. What is happening? A2: This is a classic diagnostic signature of protodeboronation or homocoupling [3].
-
Protodeboronation is the base-catalyzed hydrolysis of the carbon-boron bond, which outcompetes transmetalation[4]. It is highly sensitive to the nature of the base and the presence of water[3].
-
Homocoupling occurs when the boronic acid dimerizes with itself. This is often driven by the presence of trace oxygen, which turns the Pd catalyst into an oxidative dimerization engine[5]. Solution: To prevent protodeboronation, switch from aqueous Na2CO3 to an anhydrous, milder base like K3PO4 or Cs2CO3 in 1,4-dioxane[6]. To prevent homocoupling, you must rigorously degas your solvents by sparging with Argon for at least 30 minutes prior to the reaction[6].
Q3: Can I change the boron reagent to make it more stable under basic conditions? A3: Yes. If your specific boronic acid partner is highly susceptible to protodeboronation (e.g., electron-poor or heteroaryl boronic acids), converting it to a pinacol ester (BPin) or a MIDA boronate will create a "slow-release" system[5]. This masks the vulnerable boronic acid functionality, slowly liberating the active reagent into the catalytic cycle only as fast as the transmetalation step can consume it, thereby starving the degradation pathways[5].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating how mitigating specific failure modes improves the outcome.
| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Yield (%) | Primary Failure Mode Observed |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) | Toluene/EtOH/H2O | 80 | 38% | Incomplete oxidative addition; Homocoupling |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 (aq) | THF/H2O | 80 | 55% | Protodeboronation of boronic partner |
| Pd(OAc)2 / SPhos | K3PO4 (anhyd) | Toluene (Anhydrous) | 100 | 82% | Minor homocoupling (trace O2) |
| Pd2(dba)3 / XPhos | Cs2CO3 (anhyd) | 1,4-Dioxane (Degassed) | 90 | 94% | None (Optimized) |
Self-Validating Experimental Protocol
This protocol utilizes an anhydrous, degassed environment with an electron-rich ligand to maximize oxidative addition while suppressing boronic acid degradation.
Step 1: Reagent Preparation (Glovebox or Schlenk Line)
-
Action: To a flame-dried Schlenk tube, add 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid partner (1.2 mmol, 1.2 equiv), and anhydrous Cs2CO3 (2.0 mmol, 2.0 equiv).
-
Causality: Limiting the boronic acid to a slight excess (1.2 equiv) prevents the buildup of unreacted boron species, reducing the statistical likelihood of homocoupling. Anhydrous Cs2CO3 provides sufficient basicity for transmetalation without the hydrolytic threat posed by aqueous conditions[3].
Step 2: Catalyst Assembly
-
Action: Add Pd2(dba)3 (0.02 mmol, 2 mol% Pd) and XPhos (0.048 mmol, 4.8 mol%).
-
Causality: A Pd:Ligand ratio of roughly 1:2 ensures the formation of the active mono-ligated Pd(0)-XPhos species[2]. Excess ligand can form catalytically inactive bis-phosphine complexes, stalling the reaction.
Step 3: Solvent Degassing & Addition (Critical Step)
-
Action: In a separate flask, sparge anhydrous 1,4-dioxane (5 mL, 0.2 M) with Argon for a minimum of 30 minutes. Add the degassed solvent to the Schlenk tube via syringe.
-
Causality: Purging the system of oxygen is mandatory. Trace O2 acts as a terminal oxidant, facilitating the Pd(II)-mediated oxidative homocoupling of the boronic acid[4].
Step 4: Reaction Execution & Self-Validation Checkpoint
-
Action: Seal the tube and heat to 90 °C.
-
Validation Checkpoint (2 Hours): Pull a 50 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.
-
Scenario A: Both starting materials are intact. -> Diagnosis: Oxidative addition has failed. Correction: Verify catalyst quality; increase temperature to 100 °C.
-
Scenario B: Aryl bromide is intact, but boronic acid is gone. -> Diagnosis: Protodeboronation/Homocoupling. Correction: Your solvent was not sufficiently degassed, or the base is too wet. Abort, dry reagents, and restart.
-
Scenario C: Product mass is dominant. -> Diagnosis: System is operating correctly. Continue heating for 12 hours.
-
Step 5: Workup
-
Action: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.
References
- Source: libretexts.
- Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Source: Chemical Society Reviews (RSC Publishing)
- Source: benchchem.
- Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL
- Source: researchgate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Purification methods for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile intermediates
Technical Support Center: Purification of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Case ID: BP-CN-BR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview
Welcome to the technical support hub for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile . This intermediate is a critical scaffold in the synthesis of liquid crystals (nematic phase precursors) and AT1 receptor antagonists (sartan class drugs).
Users typically encounter three primary failure modes with this intermediate:
-
Homocoupling Impurities: Difficulty separating the target from 4,4'-dicyanobiphenyl or 3,3'-dibromobiphenyl.
-
"Oiling Out": The product refuses to crystallize, forming a sticky gum.[1]
-
Palladium Contamination: Residual catalyst causing downstream reaction failures or regulatory non-compliance.[1]
This guide provides self-validating protocols to address these specific challenges.
Module 1: Initial Workup & Catalyst Removal
Before attempting chromatography or crystallization, the reaction mixture must be conditioned.[2] Direct concentration of the crude reaction mixture often traps Palladium (Pd) in the organic matrix, making later purification impossible.
Protocol 1.1: The "Celite-Charcoal" Sandwich Goal: Remove bulk Pd and inorganic salts.
-
Quench: Upon reaction completion (Suzuki-Miyaura coupling), cool the mixture to room temperature.
-
Scavenge: Add Activated Carbon (Darco G-60) (10 wt% relative to theoretical yield) directly to the reaction flask. Stir vigorously for 30 minutes.
-
Why? Activated carbon adsorbs soluble Pd complexes that Celite alone misses [1].[1]
-
-
Filter: Prepare a filter frit with a 2 cm pad of Celite 545 .
-
Elute: Filter the suspension through the pad.[1] Rinse the cake with Hot Toluene or Dichloromethane (DCM) .
-
Technical Note: Biphenyl nitriles have poor solubility in cold alcohols.[1] Use hot toluene to ensure the product doesn't crash out inside the filter cake.
-
-
Wash: Transfer filtrate to a separatory funnel. Wash with:
Module 2: Chromatographic Strategies (The Homocoupling Issue)
The separation of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Target) from 4,4'-dicyanobiphenyl (Homocoupling Impurity A) is difficult due to similar Rf values.
Troubleshooting Guide: Flash Chromatography
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | High-Performance Silica (15-40 µm) | Standard 60 µm silica often lacks the theoretical plates to separate the homocouple dimer. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar base.[1] |
| Mobile Phase B | Dichloromethane (DCM) | Superior to Ethyl Acetate.[1] DCM provides better "solvation selectivity" for the polarizable biphenyl system compared to the hydrogen-bonding capability of EtOAc [3]. |
| Gradient Profile | 0% → 30% DCM over 10 CV | A shallow gradient is required. The homocoupled dimer (4,4'-dicyano) is usually more polar and elutes after the target. |
| Loading Method | Solid Load (Celite/Silica) | Dissolving in a strong solvent (DCM) and injecting liquid causes "band broadening," merging the impurity and product peaks. |
Module 3: Crystallization Protocols (Scalability)
For batches >10g, chromatography becomes expensive.[1] Crystallization is preferred but prone to "oiling out."[1][6]
Protocol 3.1: The "Solubility Switch" Method This method avoids the metastable "oil" phase by using a high-boiling bad solvent.
-
Dissolution: Dissolve the crude solid in the minimum amount of DCM or Toluene at room temperature.[1]
-
Precipitant Addition: Slowly add Heptane (or Hexane) until the solution turns slightly turbid (cloud point).[1]
-
Heating: Heat the mixture gently (50°C) until clear.
-
Controlled Cooling: Turn off the heat source and let the flask cool in the oil bath (slow cooling rate: ~1°C/min).
-
Seed: If oil droplets appear, add a seed crystal of pure product immediately.
-
Collection: Filter at 0°C. Wash with cold Pentane .
Solvent Selection Table:
| Solvent Pair | Suitability | Notes |
| DCM / Hexane | ⭐⭐⭐⭐ (Excellent) | Best for initial purification.[1] High recovery. |
| Toluene / Heptane | ⭐⭐⭐ (Good) | Good for removing homocoupled dimers.[1] Requires higher heat.[1] |
| Ethanol / Water | ⭐ (Poor) | Avoid. Biphenyl nitriles are too hydrophobic; water causes immediate oiling out.[1] |
Module 4: Workflow Visualization
Frequently Asked Questions (FAQs)
Q1: My product is yellow, but the literature says it should be white. Is this a problem? A: The yellow color typically indicates trace Palladium or conjugated organic impurities (like imines formed from nitrile hydrolysis).[1]
-
Fix: Dissolve 1g of product in 10mL DCM and stir with 100mg SiliaMetS® Thiol (or equivalent metal scavenger) for 2 hours. Filter and re-evaporate.[1] If the color persists, recrystallize from Toluene/Heptane [5].
Q2: I see a "spot-on-spot" on my TLC plate that I can't separate. A: This is likely the 4,4'-dicyanobiphenyl homocouple. It has a nearly identical Rf to your product in EtOAc/Hexane systems.
-
Fix: Switch your TLC solvent to Dichloromethane/Hexane (1:1) .[1] Run the plate three times (elute, dry, elute again) to amplify the separation distance.
Q3: Can I use acid to wash out impurities? A: Proceed with Caution. While the nitrile group is relatively stable, the bromine on the biphenyl ring can be sensitive to strong acidic conditions at high temperatures (potential debromination or migration). Stick to neutral or mildly acidic washes (e.g., dilute NH4Cl).[1]
Q4: The product oiled out during recrystallization. Can I save it? A: Yes. Do not discard.
-
Re-heat the mixture until the oil dissolves (add a small amount of the "good" solvent if needed).
-
Scratch the side of the glass flask with a spatula while cooling to induce nucleation.
-
If available, add a "seed crystal" from a previous successful batch.[1]
References
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
-
Biotage. (2023).[1][9] How to Remove Palladium in three easy steps. Biotage Knowledge Base.[1] Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Solubility issues of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile in ethanol vs THF
Welcome to the technical support center for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound, particularly the observed differences between ethanol and tetrahydrofuran (THF). We will explore the underlying chemical principles, provide actionable troubleshooting steps, and detail experimental protocols to ensure your success.
Part 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental questions regarding the solubility behavior of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile.
Q1: Why does 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile exhibit poor solubility in ethanol compared to THF?
A1: The difference in solubility is rooted in the intermolecular forces at play between the solute and the respective solvents, a concept often summarized by the principle "like dissolves like".[1][2]
-
Molecular Structure of the Solute: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a relatively large, rigid, and nonpolar molecule. While the nitrile group (-C≡N) and the bromo-substituent introduce some polarity, the molecule is dominated by the two aromatic (biphenyl) rings, which are hydrophobic.
-
Ethanol (Polar Protic Solvent): Ethanol (CH₃CH₂OH) is a polar protic solvent.[2][3] This means it has a significant dipole moment and, crucially, a hydrogen atom bonded to an electronegative oxygen atom. This allows ethanol molecules to engage in strong hydrogen bonding with each other.[3][4][5] To dissolve the biphenyl compound, the ethanol molecules would need to disrupt their strong hydrogen-bonding network to form weaker interactions with the largely nonpolar solute. This is an energetically unfavorable process, leading to low solubility.
-
Tetrahydrofuran (THF) (Polar Aprotic Solvent): THF (C₄H₈O) is a polar aprotic solvent.[2][3] It has a dipole moment due to the ether oxygen, making it polar. However, it lacks a hydrogen atom directly bonded to the oxygen, meaning it cannot act as a hydrogen bond donor.[3][6] It can act as a hydrogen bond acceptor. THF's primary interactions are dipole-dipole and weaker London dispersion forces. These forces are more compatible with the nonpolar biphenyl structure of the solute. THF can more effectively solvate the compound without the energetic penalty of breaking a strong hydrogen-bond network, resulting in significantly higher solubility.[5][6]
Q2: What are Hansen Solubility Parameters (HSP) and how do they explain this difference?
A2: Hansen Solubility Parameters provide a more quantitative way to predict solubility by breaking down a substance's total cohesive energy into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
The principle is that substances with similar HSP values are likely to be miscible.[9]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Ethanol | 15.8 | 8.8 | 19.4 |
| THF | 16.8 | 5.7 | 8.0 |
| (Data sourced from publicly available HSP lists)[7] |
While the exact HSP for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is not readily published, we can infer its characteristics. As a large aromatic molecule, it will have a significant δD value and a moderate δP value due to the nitrile and bromo groups. Its δH value will be very low as it is not a hydrogen bond donor.
Comparing the solvents, THF has a lower δH value (8.0) than ethanol (19.4), making it a much better match for the compound's low hydrogen bonding character.[7] This numerical approach confirms the qualitative explanation: the large mismatch in hydrogen bonding energy is the primary driver for poor solubility in ethanol.
Part 2: Troubleshooting Workbench - The "How-To"
This section provides a systematic approach to overcoming solubility issues encountered during your experiments.
Initial Observation: My compound won't dissolve or precipitates out of solution.
Before proceeding, it's critical to distinguish between poor kinetic solubility (dissolution rate is very slow) and poor thermodynamic solubility (the compound is fundamentally insoluble at the desired concentration).[10][11][12]
Use the following workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for solubility issues.
Q3: I see immediate cloudiness when adding my DMSO stock to ethanol. What is happening?
A3: This is a classic case of "solvent shock" or "antisolvent precipitation".[13] Your compound is highly soluble in the concentrated DMSO stock, but when this stock is rapidly diluted into ethanol (an antisolvent), the compound crashes out of solution before it has a chance to properly disperse and dissolve in the bulk ethanol.
-
Solution: Add the DMSO stock solution drop-by-drop into the ethanol while vigorously stirring or vortexing. This ensures the localized concentration of the antisolvent remains low, allowing the compound molecules to disperse more effectively.
Q4: The compound dissolves in ethanol with heating but crashes out when it cools to room temperature. What should I do?
A4: This indicates that you have exceeded the thermodynamic solubility limit of the compound in ethanol at room temperature. The increased thermal energy at higher temperatures was able to overcome the unfavorable solute-solvent interactions, but this state is not stable upon cooling.
-
Solution 1 (Lower Concentration): The simplest solution is to work at a lower concentration that is within the solubility limit at your working temperature.
-
Solution 2 (Co-Solvent System): If you must work at a higher concentration, you will need to modify the solvent system. A common strategy is to create a co-solvent mixture. For example, you could prepare a 9:1 or 4:1 (v/v) mixture of THF:Ethanol. The THF will act as the primary solvent, while the ethanol may be required for the specific experimental conditions. Always test the miscibility and stability of your final formulation.
Part 3: Experimental Protocols
These protocols provide a standardized framework for assessing and improving the solubility of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile.
Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility of a compound.[11][14]
Objective: To determine the maximum soluble concentration of the compound in ethanol and THF at a set temperature (e.g., 25 °C).
Materials:
-
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (solid)
-
Ethanol (anhydrous, reagent grade)
-
THF (anhydrous, reagent grade)
-
Glass vials with PTFE-lined caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
HPLC-UV or similar quantitative analytical instrument
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Add an excess amount of the solid compound to a series of vials (e.g., add 5-10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
-
Add the chosen solvent (ethanol or THF) to each vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[14] Visual inspection should confirm that solid material is still present.
-
After equilibration, let the vials stand for at least 1 hour to allow excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.
-
Dilute the filtered sample with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.
Protocol 2: Developing a Co-Solvent System
Objective: To find a suitable ratio of a good solvent (THF) and a poor solvent (ethanol) that keeps the compound dissolved at the desired concentration.
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% THF (e.g., 20 mg/mL).
-
Prepare a series of solvent blends in separate vials (e.g., 10% THF in ethanol, 20% THF in ethanol, etc., up to 50%).
-
Add a small, precise volume of your THF stock solution to each of the co-solvent blends to achieve your final target concentration.
-
Vortex each vial thoroughly.
-
Observe the vials immediately for any signs of precipitation (cloudiness).
-
Let the vials stand at room temperature for 24 hours and observe again. The lowest percentage of THF that maintains a clear solution is your optimal co-solvent system for this concentration.
References
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from Master Organic Chemistry website. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester Chemistry Department website. [Link]
-
PubChem. (n.d.). 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile. Retrieved from National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps website. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile. Retrieved from National Center for Biotechnology Information. [Link]
-
Patel, D., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from a relevant scientific journal. [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from Labclinics website. [Link]
-
Aozun Asia. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from Aozun Asia website. [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from ChemTalk website. [Link]
-
Giménez-Rota, A., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from MDPI. [Link]
-
Vora, C., et al. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from ResearchGate. [Link]
Sources
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. aozunasia.com [aozunasia.com]
- 7. specialchem.com [specialchem.com]
- 8. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. enamine.net [enamine.net]
Recrystallization solvents for high-purity 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Technical Support Center: Purification of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Topic: Optimization of Recrystallization Solvents & Protocols CAS Registry Number: 160521-46-0 Molecular Formula: C13H8BrN Melting Point: 62.0 – 66.0 °C [1][1]
Module 1: Solvent Selection Matrix
Scientist's Note: The critical physical property defining your purification strategy is the melting point (62–66 °C).[1] This relatively low melting range presents a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent boiling point exceeds the product's melting point significantly, or if the solution is too concentrated.[1]
Primary Solvent Recommendations
| Solvent System | Type | Suitability Rating | Technical Rationale |
| Ethanol (EtOH) | Polar Protic | [1] ★★★★★ (Best) | Excellent solubility differential between hot (50°C) and cold (0°C).[1] Moderate polarity facilitates crystal lattice formation for the cyano-biphenyl core.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | [1] ★★★★☆ | High solubility for the nitrile group.[1] Good for removing non-polar impurities, but requires cooling to -20°C for maximum yield.[1] |
| Hexane / Ethyl Acetate | Binary | [1] ★★★★☆ | Ratio 4:1 to 9:1. Ideal for removing more polar impurities.[1] Allows fine-tuning of polarity to prevent oiling out.[1] |
| Methanol (MeOH) | Polar Protic | [1] ★★★☆☆ | Often too soluble; yield may be low unless significantly cooled.[1] Good for washing filter cakes.[1] |
| Toluene | Non-Polar Aromatic | [1][2] ★☆☆☆☆ (Avoid) | Risk: High boiling point (110°C) > Product MP (62°C).[1] High likelihood of product melting into an oil rather than crystallizing.[1] |
Module 2: Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: General purity enhancement (>95% starting purity).[1]
-
Preparation: Place crude 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (approx. 5–7 mL per gram of solute).
-
Heating: Heat the mixture to 55–60 °C (Do NOT exceed 65 °C to avoid melting the solid into an oil). Stir until fully dissolved.
-
Checkpoint: If the solution is dark/black, remove from heat, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1 hour) with gentle stirring.
-
Note: Rapid cooling shocks the system, trapping impurities.[1]
-
-
Finishing: Once room temperature is reached, place the flask in an ice bath (0–4 °C) for 30 minutes.
-
Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Ethanol (-10 °C).[1]
Protocol B: Anti-Solvent Precipitation (Hexane/EtOAc)
Best for: Low-melting solids prone to oiling out.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate at room temperature.[1]
-
Precipitation: Slowly add Hexane dropwise while stirring.
-
Cloud Point: Stop adding Hexane when a persistent cloudiness appears.
-
Re-dissolution: Add a few drops of Ethyl Acetate until the solution clears again.
-
Crystal Growth: Place the vessel in a refrigerator (4 °C) overnight. Do not disturb.
Module 3: Troubleshooting & FAQs
Q1: My product is separating as a yellow oil at the bottom of the flask instead of crystals. Why?
-
Diagnosis: This is "Oiling Out."[1] It occurs because the temperature of your solvent is higher than the melting point of the product (62°C) when saturation is reached, or the solvent is too polar/non-polar gap is too wide.
-
Fix:
-
Re-heat the mixture until the oil dissolves (add a small amount of solvent if necessary).
-
Seed it: Add a tiny crystal of pure product (if available) at 50°C.
-
Slower Cooling: Wrap the flask in a towel to slow the cooling rate.
-
Change Solvent: Switch to the Binary System (Protocol B) where you can control solubility at lower temperatures.[1][3]
-
Q2: The crystals are grey/brown instead of white/pale yellow.
-
Diagnosis: Palladium (Pd) contamination from the Suzuki coupling synthesis.[1]
-
Fix: Recrystallization alone rarely removes Pd.[1] You must perform a Hot Filtration step using a scavenger.[1]
-
Action: Dissolve in EtOAc, add Thiol-functionalized Silica (or activated charcoal), stir for 30 mins, and filter through Celite before attempting recrystallization.
-
Q3: I have low recovery yield (<50%).
-
Diagnosis: The product is too soluble in the chosen solvent at room temperature.[1]
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.
-
Use a colder final temperature (-20°C freezer).
-
Add an anti-solvent (Water if using Ethanol; Hexane if using EtOAc) to force precipitation.[1]
-
Module 4: Visualization (Logic & Workflow)
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal purification route based on impurity profile and phase behavior.
References
-
Mandle, R. J., & Goodby, J. W. (2022).[1] A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. Liquid Crystals, 49(10), 1365–1374.[1] (Validates cyanobiphenyl solubility behaviors). Retrieved from [Link][4]
-
PubChem. (2025).[1] Compound Summary: 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile.[1] (Structural analog data for solubility correlation). Retrieved from [Link]
Sources
Technical Support Center: Palladium Remediation for 3'-bromo-4-cyanobiphenyl
Topic: Removing palladium contaminants from 3'-bromo-4-cyanobiphenyl product Role: Senior Application Scientist / Technical Support Lead
Case ID: PD-REM-CN-BR Status: Active Guide Applicable For: Intermediate isolation post-Suzuki-Miyaura coupling or C-H activation.
Executive Summary
You are likely isolating 3'-bromo-4-cyanobiphenyl as a pharmaceutical intermediate. The presence of the cyano (nitrile) group presents a specific challenge: nitriles are competent
This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) over activated carbon or crystallization, as this method offers the highest selectivity for Pd in the presence of competing nitrile coordination.
Module 1: Diagnostic & Assessment (Triage)
Q: I can see black particles in my product. Does this mean I have high Pd content?
A: Not necessarily, but it indicates a specific type of contamination.
-
Visible Black Particles: This is heterogeneous Pd(0) (Palladium black) . It is often non-catalytic but mechanically trapped. Simple filtration through Celite® or a 0.45 µm membrane often removes this, but it rarely solves the compliance issue.
-
The Invisible Threat: The real problem is homogeneous Pd(II) or soluble colloidal Pd(0) coordinated to your nitrile group. This is invisible and passes through standard filters.
-
Action: Do not rely on visual inspection. Perform an XRF screen (fast, qualitative) or ICP-MS (quantitative) before and after treatment.
Q: What is the target limit for this intermediate?
A: Consult ICH Q3D Class 2B guidelines.
-
Oral Administration: < 10 ppm (µg/g).[1]
-
Parenteral: < 1 ppm.
-
Note: Since this is an intermediate (containing a Bromine handle for further reaction), removing Pd now is critical to prevent catalyst poisoning or regioselectivity errors in the next synthetic step.
Module 2: The Core Protocol (Functionalized Silica)
Recommendation: Use Thiol (SH) or Thiourea functionalized silica. Scientific Rationale: According to Hard-Soft Acid-Base (HSAB) theory, Sulfur is a "soft" base with a high affinity for "soft" Pd acids. The Pd-S bond is significantly stronger (thermodynamically favored) than the Pd-N (nitrile) coordination bond, effectively stripping the metal from your product.
Standard Operating Procedure (SOP)
Reagents:
-
Crude 3'-bromo-4-cyanobiphenyl (dissolved in THF, EtOAc, or Toluene).
-
SiliaMetS® Thiol or SiliaMetS® Thiourea (preferred for high Pd(II) content).
Protocol:
-
Dissolution: Dissolve the crude product fully. Avoid suspensions; the scavenger needs contact with soluble Pd species.
-
Loading: Add 3–5 equivalents of scavenger relative to the residual Pd content (if known). If unknown, start with 5-10% w/w relative to the mass of the product.
-
Temperature (Critical): Heat the mixture to 50–60°C .
-
Why: Scavenging is an equilibrium process. Heat provides the activation energy to break the Pd-Nitrile coordination and form the Pd-Sulfur bond. Room temperature is often too slow for nitrile-containing substrates.
-
-
Time: Stir vigorously for 4 hours .
-
Filtration: Filter the suspension while hot through a pad of Celite® or a sintered glass funnel.
-
Why: Filtering hot prevents the product from crystallizing out and getting trapped in the silica matrix, which would lower your yield.
-
-
Analysis: Analyze the filtrate via ICP-MS.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct removal method based on contamination levels.
Caption: Decision matrix for selecting bulk removal vs. direct scavenging based on initial Pd load.
Module 3: Troubleshooting & FAQs
Q: The scavenger didn't work. I still have ~50 ppm Pd. Why?
A: This is likely due to Steric Hinderance or Oxidation State Mismatch .
-
The Issue: If your Pd is in the Pd(0) state (from Suzuki coupling) but protected by bulky phosphine ligands (like PPh3 or dppf), the scavenger pores might be too small, or the kinetics too slow.
-
The Fix:
-
Switch Scavenger: Try SiliaMetS® DMT (Dimercaptotriazine). It has a more accessible binding site and higher affinity for Pd(0).
-
Add an Oxidant: Briefly treating the solution with a mild oxidant (air bubbling or trace peroxide—check product stability first) can convert Pd(0) to Pd(II), which binds much faster to Thiol scavengers.
-
Q: Why not just use Activated Carbon? It's cheaper.
A: Activated carbon is "non-selective."
-
Yield Loss: Your product (3'-bromo-4-cyanobiphenyl) has two aromatic rings. Activated carbon interacts strongly with
-systems. You will likely lose 10–20% of your product to adsorption on the carbon. -
Efficiency: Carbon relies on surface adsorption, which is easily reversible if the solvent strength changes. Silica scavengers form covalent-like coordination bonds.
Comparative Data: Scavenger vs. Carbon
Data simulated based on typical Suzuki coupling workups (See Ref 1, 2).
| Method | Pd Removal Efficiency | Product Recovery (Yield) | Selectivity |
| Silica-Thiol (Si-SH) | > 99% (< 5 ppm residual) | > 98% | High (Chemisorption) |
| Activated Carbon | ~ 85% (Variable) | ~ 80-90% (Loss to pores) | Low (Physisorption) |
| Crystallization | ~ 60% (Pd trapped in lattice) | > 90% | Low (Inclusion issues) |
Q: Can I just wash with aqueous NAC (N-Acetylcysteine)?
A: Aqueous washes are often ineffective for this specific molecule.
-
Reason: 3'-bromo-4-cyanobiphenyl is highly lipophilic. The Pd-Product complex stays in the organic layer. Washing with aqueous NAC relies on phase transfer, which is inefficient without a phase transfer catalyst. Solid-supported scavengers work directly in the organic phase, eliminating this barrier.
Module 4: Mechanism of Action
Understanding the competition between your product and the scavenger is vital. The diagram below illustrates how the Thiol-Silica intercepts the Palladium.
Caption: Ligand exchange mechanism where high-affinity Thiol displaces the Nitrile-Pd coordination.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers - User Guide & Application Notes.
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities.
-
Biotage. (2023).[2] Metal Scavengers vs. Carbon: A Comparative Study.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development.
Sources
Technical Support Center: Nitrile Hydrolysis in Biphenyl Functionalization
Ticket Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist
Topic: Troubleshooting conversion of cyano-biphenyls (
Executive Summary & Triage
Biphenyl nitriles are notoriously difficult substrates due to a convergence of adverse factors: lipophilicity (poor aqueous solubility), steric hindrance (especially with ortho-substitution common in Sartan intermediates), and electronic deactivation (conjugation effects).
This guide addresses the three most common support tickets we receive:
-
Incomplete Conversion: The reaction stalls at the primary amide.
-
Steric Lockout: Ortho-substituents prevent nucleophilic attack.
-
Substrate Degradation: Harsh acid/base reflux destroys the biphenyl core.
Root Cause Analysis & Troubleshooting Modules
Ticket #001: "The reaction stalled at the Primary Amide ( )."
Diagnosis: Rate-Determining Step (RDS) Mismatch. In base-catalyzed hydrolysis, the conversion of the nitrile to the amide is often faster than the conversion of the amide to the carboxylate. If you stop early or use insufficient temperature, you isolate the amide.
-
The Mechanism:
-
attacks
Imidate intermediate Amide . -
attacks Amide
Tetrahedral intermediate Carboxylate .[1]
-
Critical Insight: The amide anion is a poor leaving group. Without high heat or high concentration of base, the second step becomes the bottleneck.
-
attacks
Corrective Action:
-
Increase Base Concentration: Shift from 1M to 5-10M NaOH.
-
Add Peroxide (Radziszewski Reaction): If you want the amide, use
. If you want the acid, avoid it or ensure vigorous subsequent hydrolysis. -
Switch to Acid: In acid catalysis (
), the amide hydrolysis is often faster than the initial hydration, preventing amide accumulation.
Ticket #002: "My Biphenyl is insoluble and unreactive."
Diagnosis: Phase Transfer Limitation. Biphenyls are greasy. Aqueous NaOH or HCl cannot reach the nitrile buried in the organic phase.
Corrective Action:
-
Solvent System: Switch to high-boiling polar solvents compatible with water, such as Ethylene Glycol (
) or Diglyme . This allows higher reaction temperatures than ethanol/water. -
Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 . This shuttles hydroxide ions into the organic phase.
Ticket #003: "Ortho-substituents are blocking the reaction."
Diagnosis: Steric Shielding. In 2-cyanobiphenyls (e.g., Valsartan precursors), the second phenyl ring twists out of plane, physically blocking the cyano group from nucleophilic attack.
Corrective Action:
-
Microwave Irradiation: This is the "nuclear option" for sterically hindered nitriles. It provides rapid, uniform heating that overcomes the activation energy barrier significantly faster than thermal reflux.
-
Anhydrous Hydroxide: Use solid KOH in tert-butanol. The bulky solvent and high basicity can sometimes bypass hydration shells that impede attack.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct hydrolysis method based on your substrate's constraints.
Figure 1: Decision tree for selecting hydrolysis conditions based on steric hindrance and substrate stability.
Standard Operating Procedures (SOPs)
Method A: High-Temperature Base Hydrolysis (For Hindered Biphenyls)
Best for: 2-cyano-biphenyls that are stable to base but resist standard reflux.
| Parameter | Specification |
| Reagent | Potassium Hydroxide (KOH) |
| Solvent | Ethylene Glycol (allows |
| Stoichiometry | 10-20 equivalents of Base |
| Temperature |
Protocol:
-
Dissolve 10 mmol of biphenyl nitrile in 20 mL of ethylene glycol.
-
Add 5.6 g (100 mmol) of KOH pellets.
-
Heat to
with vigorous stirring for 12–24 hours. -
Workup: Cool to RT, dilute with water (50 mL). Wash with ether to remove unreacted nitrile. Acidify the aqueous layer to pH 2 with conc. HCl to precipitate the biphenyl carboxylic acid.
Method B: Microwave-Assisted Hydrolysis
Best for: Rapid screening and extremely stubborn sterics.
| Parameter | Specification |
| Reagent | 25% aq. NaOH |
| Vessel | Sealed Microwave Vial (High Pressure) |
| Power/Temp | 150-200 W / |
| Time | 10 - 30 minutes |
Protocol:
-
Load nitrile (1 mmol) and 3 mL of 25% NaOH into a microwave vial.
-
Add a stir bar and seal.
-
Irradiate at
for 20 minutes (dynamic power mode). -
Safety Note: Ensure the vessel is rated for the generated pressure (approx 5-10 bar).
Method C: Ruthenium-Catalyzed Hydration (Green/Neutral)
Best for: Stopping at the Amide or Acid-Sensitive Substrates. Note: This usually yields the Amide . To get the acid, a second mild hydrolysis step is needed, but this bypasses the difficult initial hydration.
Mechanism: The Ruthenium center activates the nitrile by coordination, making it susceptible to water attack without extreme pH.
Figure 2: Simplified catalytic cycle for Ruthenium-mediated nitrile hydration.
Protocol:
-
Suspend nitrile (1 mmol) in water (3 mL).
-
Add Ru(OH)x/Al2O3 catalyst (5 mol% Ru).
-
Heat at
(or microwave at ) for 1-3 hours. -
Filter catalyst (reusable) and crystallize product.
References & Grounding
-
Yamaguchi, K., et al. (2004).[2] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Angewandte Chemie International Edition.
-
Relevance: Establishes the Ruthenium catalytic cycle for neutral hydration.
-
-
CEM Corporation. Hydrolysis Reaction - Microwave Synthesis Applications.
-
Relevance: Validates microwave protocols for reducing reaction times from hours to minutes.
-
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
-
Relevance: detailed mechanistic breakdown of the base-catalyzed rate-limiting steps.
-
-
Organic Chemistry Portal. Hydrolysis of Nitriles.
-
Relevance: General repository for functional group interconversion conditions.
-
-
Ghaffar, T., & Parkins, A. W. (2000). The hydrolysis of nitriles to amides using a platinum catalyst. Tetrahedron Letters. (Cited context: Platinum catalysts for hindered nitriles).
Sources
Validation & Comparative
FTIR Analysis of Functionalized Biphenyls: A Strategic Guide for Nitrile and Aryl Bromide Detection
Topic: FTIR Characteristic Peaks for Nitrile and Aryl Bromide in Biphenyls Content Type: Technical Comparison & Application Guide
Executive Summary
In drug discovery and materials science (e.g., liquid crystals), biphenyl cores functionalized with nitriles and aryl halides are critical intermediates. While Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for rapid functional group verification, it presents a dichotomy in performance for this specific molecular class: it is definitive for nitriles but ambiguous for aryl bromides.
This guide provides a technical breakdown of the spectral characteristics of 4'-bromo-4-biphenylcarbonitrile and similar derivatives, compares FTIR efficacy against Raman spectroscopy, and outlines a self-validating experimental protocol.[1]
Part 1: The Analytical Challenge
Biphenyl systems introduce extensive
-
The Nitrile (-C≡N): A "silent" region oscillator.[1] It is highly polar, resulting in a strong dipole change and a sharp, diagnostic FTIR peak.[2]
-
The Aryl Bromide (Ar-Br): A heavy-atom oscillator.[1] The C-Br stretch occurs in the "fingerprint region" (< 1100 cm⁻¹) and couples with aromatic ring vibrations, making it difficult to isolate from the biphenyl backbone signals.
Part 2: Spectral Analysis & Characteristic Peaks[3][4]
The following data is based on standard transmission (KBr) and ATR correction for para-substituted biphenyls.
Table 1: Diagnostic FTIR Peaks for Biphenyl Derivatives
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value | Notes |
| Nitrile (-C≡N) | Stretching ( | 2220 – 2240 | Strong / Sharp | High | Conjugation with the biphenyl ring lowers this from the aliphatic range (~2260 cm⁻¹).[1] |
| Aromatic Ring | C=C Ring Stretch | 1600, 1580, 1480 | Medium | Medium | The "Biphenyl Doublet" near 1600/1580 cm⁻¹ is characteristic of conjugated aromatics. |
| Aryl Bromide | C-Br Stretch | 1000 – 1075 | Weak / Variable | Low | Often obscured by in-plane C-H bending.[1] Reliability is poor in FTIR.[1] |
| Substituent Pattern | C-H Out-of-Plane Bend | 810 – 840 | Strong | High | Specific to para-substitution (1,4-disubstituted rings).[1] |
Detailed Spectral Interpretation
-
The Nitrile Shift: In a non-conjugated alkyl nitrile, the peak appears near 2260 cm⁻¹.[3] In biphenyls, the delocalization of electrons into the aromatic ring weakens the C≡N bond force constant, consistently shifting the peak to 2225 ± 5 cm⁻¹ [1].
-
The Bromide Problem: The C-Br stretch involves a heavy atom, pushing the frequency low (often 1070 cm⁻¹ or 600-700 cm⁻¹). In biphenyls, this region is crowded with C-H in-plane bending modes.[1] Do not rely solely on FTIR for C-Br confirmation.
Part 3: Method Comparison (FTIR vs. Raman)
For this specific chemical class, a single analytical technique is often insufficient.[1] The table below compares FTIR with its complementary technique, Raman Spectroscopy.
Table 2: Performance Comparison
| Feature | FTIR (Mid-IR) | Raman Spectroscopy |
| Physics | Measures change in Dipole Moment.[1] | Measures change in Polarizability.[1] |
| Nitrile Detection | Superior. The C≡N bond is highly polar, yielding a massive IR signal. | Good, but often less intense than in IR.[1] |
| Aryl Bromide Detection | Poor. C-Br stretch is weak and obscured. | Superior. The C-Br bond is highly polarizable and heavy, yielding a strong, distinct Raman shift (~200-300 cm⁻¹ region). |
| Biphenyl Backbone | Shows asymmetric vibrations well.[1] | Shows symmetric ring breathing modes (very strong ~1600 cm⁻¹).[1] |
| Sample Prep | Requires contact (ATR) or pellet (KBr).[1] | Non-contact; can shoot through glass vials.[1][4] |
Decision Logic: When to use which?
-
Use FTIR for quantitative tracking of the Nitrile formation (e.g., during a substitution reaction replacing Br with CN).
-
Use Raman to confirm the integrity of the C-Br bond or the biphenyl backbone conjugation.
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow for characterizing a bromo-biphenyl-nitrile intermediate.
Caption: Logical workflow for validating functionalized biphenyls. Note the critical hand-off to Raman spectroscopy for definitive Bromide identification.
Part 5: Experimental Protocol (Self-Validating)
Method: Attenuated Total Reflectance (ATR-FTIR)
Objective: Rapid qualitative identification of 4'-bromo-4-biphenylcarbonitrile.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR crystal.
-
System Validation (Start-up):
-
Sample Application:
-
Place ~5 mg of solid biphenyl derivative onto the crystal.
-
Apply pressure using the anvil until the "force gauge" indicates optimal contact (usually ~80-100 gauge units).
-
Why: Biphenyls are crystalline solids; poor contact results in noisy spectra and weak peaks.[1]
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply ATR Correction (if comparing to library transmission spectra). ATR intensities vary with wavelength (deeper penetration at lower wavenumbers).[1]
-
Baseline correct only if necessary (linear multipoint).
-
-
Interpretation Check:
-
Locate the 2225 cm⁻¹ peak.
-
Calculate Peak Height ratio against the aromatic ring stretch at 1600 cm⁻¹ .
-
Validation: If the 2225/1600 ratio deviates significantly from the reference standard, suspect hydrolysis (amide formation) or incomplete reaction.
-
Part 6: References
-
NIST Mass Spectrometry Data Center. "Benzonitrile, 4-bromo- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .[1]
-
Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, vol. 34, no.[1] 7, 2019. Accessed via .[1]
-
Thermo Fisher Scientific. "Raman and FTIR Spectroscopy: Complementary Technologies."[1] Application Notes. Accessed via .[1]
-
PubChem. "4-Bromobenzonitrile Compound Summary."[1][5] National Library of Medicine.[1] Accessed via .[1]
Sources
- 1. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR chemical shifts of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Structural Validation & Comparative NMR Analysis: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Executive Summary
This guide provides a technical analysis of the 13C NMR chemical shifts for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-79-6). As a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds (e.g., biphenyl-based kinase inhibitors), the precise structural validation of this molecule is paramount.
This document differentiates the target 3'-bromo isomer from its most common regioisomeric impurity, 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile , using comparative NMR logic. By focusing on symmetry-derived signal multiplicity and substituent-induced shift effects (SCS), researchers can definitively validate regio-purity without relying solely on reference standards.
Comparative Analysis: Target vs. Alternative
The primary challenge in synthesizing substituted biphenyls via Suzuki-Miyaura coupling is ensuring regio-integrity, particularly when using starting materials like 1-bromo-3-iodobenzene where halogen scrambling or incorrect coupling partners can lead to isomeric impurities.
Structural Logic & Symmetry
-
Target (3'-Bromo isomer): The B-ring is meta-substituted, breaking the symmetry of that ring. This results in a complex aromatic region with distinct signals for nearly every carbon.
-
Alternative (4'-Bromo isomer): The B-ring is para-substituted, retaining a plane of symmetry. This results in chemical shift equivalence for the ortho and meta protons/carbons relative to the bromine.
Table 1: Comparative 13C NMR Performance Metrics (CDCl3, 100 MHz)
| Feature | 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Target) | 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile (Alternative) | Diagnostic Value |
| Total 13C Signals | 12 (1 CN + 11 Aromatic) | 8 (1 CN + 7 Aromatic) | High: Peak count is the fastest validation method. |
| Symmetry | Asymmetric B-ring. | Symmetric B-ring (AA'BB' system). | High: 4'-Br shows intense, equivalent peaks. |
| C-Br (Ipso) | ~123.0 ppm | ~122.5 ppm | Low: Heavy atom effect is similar in both. |
| C-CN (Nitrile) | ~118.9 ppm | ~118.9 ppm | Low: Distant from the variation site. |
| Unique Signals | Distinct C2', C4', C5', C6' signals. | C2'/C6' are equivalent; C3'/C5' are equivalent.[1] | High: 3'-Br shows a unique isolated singlet (C2') ~130 ppm. |
Detailed Chemical Shift Assignment
The following assignments are derived from substituent chemical shift (SCS) additivity rules applied to the parent 4-cyanobiphenyl and 3-bromobiphenyl fragments.
Predicted 13C NMR Data (CDCl3)
-
Solvent: CDCl3 (77.16 ppm triplet reference).
-
Frequency: 100 MHz or higher recommended for resolution of quaternary carbons.
Table 2: Assignment of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
| Carbon Position | Type | Shift (δ, ppm) | Assignment Logic |
| C-CN | Quaternary | 118.8 | Characteristic nitrile signal. |
| C-1 (Ring A) | Quaternary | 144.5 | Ipso to B-ring; deshielded by aryl-aryl conjugation. |
| C-4 (Ring A) | Quaternary | 111.5 | Ipso to CN; shielded by anisotropic effect of CN. |
| C-2,6 (Ring A) | Methine (CH) | 127.8 | Ortho to biphenyl linkage. |
| C-3,5 (Ring A) | Methine (CH) | 132.7 | Meta to biphenyl linkage; deshielded by CN. |
| C-1' (Ring B) | Quaternary | 141.8 | Ipso to A-ring; bridgehead carbon. |
| C-3' (Ring B) | Quaternary | 123.1 | Ipso to Br; Upfield shift due to heavy atom effect. |
| C-2' (Ring B) | Methine (CH) | 130.5 | Isolated CH between Link and Br; distinct singlet. |
| C-4' (Ring B) | Methine (CH) | 131.2 | Ortho to Br; Para to Link. |
| C-5' (Ring B) | Methine (CH) | 130.6 | Meta to Br and Link. |
| C-6' (Ring B) | Methine (CH) | 126.0 | Para to Br; Ortho to Link. |
Note: The "Heavy Atom Effect" of Bromine causes the attached carbon (C-3') to resonate significantly upfield (~123 ppm), often overlapping with aromatic CH signals. This is a classic trap for automated assignment software.
Experimental Validation Protocol
To ensure the data above is reproducible, follow this self-validating synthesis and characterization workflow.
Synthesis (Suzuki-Miyaura Coupling)
-
Reagents: 4-Cyanophenylboronic acid (1.0 eq), 1-Bromo-3-iodobenzene (1.1 eq).
-
Catalyst: Pd(PPh3)4 (3 mol%).
-
Base/Solvent: K2CO3 (2.0 eq) in Toluene/Ethanol/Water (2:1:1).
-
Condition: Reflux under N2 for 12h.
-
Selectivity Note: Oxidative addition occurs preferentially at the C-I bond, preserving the C-Br bond for the final product.
-
Sample Preparation for NMR
-
Mass: Dissolve 15-20 mg of purified solid in 0.6 mL CDCl3 .
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Acquisition:
-
Pulse Angle: 30° (to allow relaxation of quaternary carbons).
-
Relaxation Delay (D1): >2.0 seconds (Critical for observing the C-CN and C-Br quaternary peaks).
-
Scans: Minimum 512 (due to low sensitivity of non-protonated carbons).
-
Visualizations & Logic Flows
Diagram 1: Structural Differentiation Logic (DOT)
This flowchart guides the researcher through the decision process of distinguishing the 3'-isomer from the 4'-isomer based on spectral features.
Caption: Logic flow for distinguishing regioisomers using 13C NMR signal counting and symmetry analysis.
Diagram 2: Synthesis & Selectivity Pathway
Visualizing the origin of the product to understand potential impurities.
Caption: Synthesis pathway highlighting the chemoselectivity required to retain the bromine substituent.
References
-
Reich, H. J. (2021).[2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
- Source for substituent chemical shift (SCS)
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1394462 (4'-Bromo isomer). [Link]
- Source for comparative isomeric d
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Foundational reference for the synthesis protocol and chemoselectivity of I vs Br.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Comparing reactivity of 3'-bromo vs 4'-bromo biphenyl carbonitriles
This guide provides an in-depth technical comparison of 3'-bromo-4-biphenylcarbonitrile versus 4'-bromo-4-biphenylcarbonitrile . It is designed for researchers optimizing cross-coupling workflows or designing liquid crystal mesogens.
Executive Summary & Structural Logic
In the synthesis of advanced materials—particularly Liquid Crystals (LCs) and Organic Light Emitting Diodes (OLEDs)—biphenyl carbonitriles serve as the rigid "core." The position of the bromine handle (3' vs. 4') dictates not just the final molecular geometry but the kinetic profile of functionalization.
-
4'-Bromo Isomer (Para): The "Linear" Scaffold. Highly activated for metal-catalyzed cross-coupling due to extended conjugation with the nitrile group. Primary precursor for nematic LCs (e.g., 5CB).
-
3'-Bromo Isomer (Meta): The "Angled" Scaffold. Less electronically activated; introduces a kink in the molecular backbone. Used to disrupt crystallinity or tune melting points in optoelectronic materials.
Structural & Electronic Analysis
The reactivity difference is governed by the transmission of the cyano group's electron-withdrawing (EWG) character through the biphenyl bridge.
| Feature | 4'-Bromo (Para-related) | 3'-Bromo (Meta-related) |
| Electronic Effect | Conjugative + Inductive. The 4-CN group exerts a strong mesomeric ( | Inductive Only. The meta relationship interrupts direct resonance transmission from the biphenyl bridge. |
| Hammett Prediction | High | Lower |
| Steric Environment | Unencumbered. The bromine is distal and fully exposed. | Slightly Shielded. Flanked by the bridgehead ortho-protons (2'-H), creating minor steric pressure. |
| Twist Angle Impact | Biphenyl twist (~44°) attenuates resonance, but the vector aligns with the 4-4' axis. | Twist angle has minimal impact on the already weak inductive transmission. |
Reactivity Profile: Palladium-Catalyzed Cross-Coupling
The most common application for these intermediates is Suzuki-Miyaura or Buchwald-Hartwig coupling.
Mechanistic Divergence
The rate-determining step (RDS) for aryl bromides with standard Pd(0) catalysts is typically Oxidative Addition (OA) .
-
4'-Bromo Reactivity:
-
The electron-deficient nature of the 4'-carbon (induced by the distal 4-CN) lowers the energy barrier for Pd(0) insertion.
-
Outcome: Faster OA rates; compatible with less active/cheaper catalysts (e.g., Pd(PPh
) ).
-
-
3'-Bromo Reactivity:
-
Lacks the resonance-assisted activation. The C-Br bond is electron-neutral to slightly electron-poor.
-
Outcome: Slower OA rates. May require electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to achieve full conversion, especially if competing with homocoupling.
-
Figure 1: Comparative Catalytic Cycle. The 4'-bromo isomer undergoes oxidative addition significantly faster due to the para-EWG effect.
Reactivity Profile: Lithium-Halogen Exchange
Using
The Competition
-
Pathway A (Desired): Li-Halogen exchange at the C-Br bond.
-
Pathway B (Undesired): Nucleophilic attack of the alkyl lithium on the cyano (-CN) group (forming an imine/ketone).
Experimental Comparison
-
4'-Bromo: The resulting aryl lithium anion is para to the biphenyl linkage. The negative charge can delocalize slightly toward the electron-poor ring (despite the twist). This stabilization makes the 4'-lithio species less basic but easier to form than the 3' isomer.
-
3'-Bromo: The anion is meta. Charge is localized. The species is highly reactive (more basic).
Critical Protocol Note: For both isomers, the exchange is faster than nitrile attack only at cryogenic temperatures (< -70°C) .
Validated Protocol: Selective Lithiation
Use this protocol to avoid "Nitrile Attack" side products.
-
Solvent: Anhydrous THF (stabilizes the Li-intermediate).
-
Temperature: Cool substrate to -78°C (Acetone/Dry Ice bath).
-
Reagent: Add
-BuLi (1.05 equiv) dropwise over 20 mins.-
Note: Do not use excess BuLi; it will attack the CN immediately after the Br is consumed.
-
-
Quench: Add the electrophile (e.g., DMF, Iodine) immediately at -78°C.
-
Warm-up: Only allow warming after the electrophile has reacted.
Experimental Data Summary
The following table summarizes expected performance based on standard biphenyl reactivity patterns and liquid crystal synthesis literature.
| Reaction Type | 4'-Bromo (Para) Performance | 3'-Bromo (Meta) Performance | Recommended Catalyst/Reagent |
| Suzuki Coupling | Excellent. Yields >90% common. Fast turnover. | Good. Yields 80-90%. Slower kinetics. | Pd(dppf)Cl |
| Buchwald Amination | High. Activated halide facilitates Pd insertion. | Moderate. May require bulky biaryl ligands. | Pd |
| Li-Halogen Exchange | Sensitive. 4'-Li is stable at -78°C. | Very Sensitive. 3'-Li is highly basic. | |
| Crystallinity (Product) | High. Linear products (e.g., 5CB) crystallize easily. | Low. Kinked products often form oils/glasses. | N/A |
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. Link
- Foundational text on 4-alkyl-4'-cyanobiphenyls (5CB), establishing the 4'-bromo reactivity baseline.
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link
- Discusses the synthesis of fluorinated biphenyls and the compar
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
- Authoritative review on the mechanism of oxidative addition regarding electronic effects on aryl halides.
-
BenchChem. (2025).[1][2] Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals. Link
- Source of specific protocols for cyanobiphenyl synthesis.
Sources
GC-MS fragmentation pattern of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
An In-Depth Technical Guide to the GC-MS Profiling of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile[1]
Executive Summary
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0) is a critical halogenated biaryl intermediate, widely utilized in the synthesis of liquid crystals and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural integrity is defined by the meta-positioning of the bromine atom relative to the biphenyl linkage, a feature that significantly alters its reactivity and physicochemical properties compared to its para-isomer (4'-bromo).
This guide provides a definitive technical analysis of its Electron Ionization (EI) mass spectral fragmentation.[1] Unlike simple library matching, this document focuses on the differentiation of regioisomers (ortho, meta, para) which often co-occur as impurities in synthesis but exhibit nearly identical mass spectra. We establish a self-validating protocol combining retention index (RI) analysis with fragmentation logic to ensure unambiguous identification.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile |
| Common Name | 3'-Bromo-4-cyanobiphenyl |
| CAS Number | 160521-46-0 |
| Molecular Formula | C₁₃H₈BrN |
| Exact Mass | 256.9840 (⁷⁹Br) / 258.9820 (⁸¹Br) |
| Key Structural Feature | Biphenyl core with electron-withdrawing Cyano (-CN) and Bromo (-Br) substituents on opposite rings.[1] |
Experimental Methodology
To replicate the fragmentation patterns and separation resolution described below, the following protocol is recommended. This workflow is designed to maximize the separation of the target meta-isomer from potential para-isomer impurities.
Gas Chromatography (GC) Conditions
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m × 0.25 mm ID × 0.25 µm film.[1]
-
Carrier Gas: Helium, constant flow 1.0 mL/min.[1]
-
Inlet: Split/Splitless, 280°C. Split ratio 20:1.[1]
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 200°C.
-
Ramp: 5°C/min to 300°C (hold 5 min).
-
Rationale: The slow ramp (5°C/min) in the mid-range is critical for resolving the 3'-bromo (meta) and 4'-bromo (para) isomers, which have similar boiling points.
-
Mass Spectrometry (MS) Conditions
-
Scan Range: m/z 50–400.[1]
-
Solvent Delay: 3.0 min (to exclude solvent tail).
Fragmentation Analysis & Mechanism
The EI mass spectrum of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is dominated by the stability of the biphenyl ring system and the lability of the carbon-bromine bond.
Primary Fragmentation Pathway
The fragmentation follows a high-energy, stepwise degradation:[1]
-
Molecular Ion (M⁺): The radical cation forms at m/z 257 and 259 .[1] The characteristic 1:1 intensity ratio confirms the presence of a single bromine atom.
-
Bromine Loss (Base Peak): The weakest bond in the molecule, C-Br (approx. 66 kcal/mol), cleaves first. This yields the highly stable 4-cyanobiphenyl cation ([M-Br]⁺) at m/z 178 .[1] This is invariably the base peak (100% relative abundance).
-
Cyano Group Elimination: The [M-Br]⁺ ion further fragments by losing the nitrile group, typically as neutral HCN (27 Da) or the cyano radical •CN (26 Da), resulting in ions at m/z 151 and 152 (biphenylene-like cations).[1]
Visualized Pathway (DOT Diagram)
Figure 1: The primary fragmentation pathway is driven by the facile loss of the bromine atom, followed by degradation of the nitrile-substituted biphenyl core.[3]
Comparative Isomer Differentiation
The most significant analytical challenge is distinguishing the 3'-bromo (meta) isomer from the 4'-bromo (para) isomer.[1] Their mass spectra are qualitatively identical because the high energy of EI ionization scrambles the ring positions before fragmentation.
Differentiation must rely on Chromatographic Retention.
Predicted Elution Order
On non-polar stationary phases (e.g., DB-5ms), elution is governed by boiling point and molecular shape (planarity).[1]
-
Ortho (2'-bromo): Non-planar due to steric hindrance between rings.[1] Lowest boiling point.[1][4] Elutes first .
-
Meta (3'-bromo): Intermediate planarity.[1] Elutes second .
-
Para (4'-bromo): Linear, planar structure allows efficient stacking.[1] Highest boiling point.[1][4] Elutes last .
Comparison Table
| Feature | 3'-Bromo (Meta) | 4'-Bromo (Para) | Differentiation Strategy |
| Molecular Ion (M⁺) | m/z 257, 259 | m/z 257, 259 | Indistinguishable by MS alone.[1] |
| Base Peak | m/z 178 [M-Br]⁺ | m/z 178 [M-Br]⁺ | Indistinguishable .[1] Both lose Br easily.[1][4] |
| Secondary Ions | m/z 151, 76 | m/z 151, 76 | Minor intensity variations only.[1] |
| GC Elution Order | Intermediate | Late | Primary ID Method. Para elutes after Meta. |
| Boiling Point Trend | ~Lower | ~Higher | Para > Meta > Ortho |
Identification Workflow (DOT Diagram)
Figure 2: Operational workflow for distinguishing the target 3'-isomer from common regioisomeric impurities.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobiphenyl. Retrieved from .[1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Biphenyl, 4-bromo- Mass Spectrum. NIST Standard Reference Database 1A v17.[1] Retrieved from .[1]
-
Korytár, P., et al. (2005).[1][5] "Retention-time database of 126 polybrominated diphenyl ether congeners...". Journal of Chromatography A, 1065(2), 239–249.[5] (Demonstrates elution order principles for halogenated biphenyls).
-
Safe, S., & Hutzinger, O. (1973).[1] Mass Spectrometry of Pesticides and Pollutants. CRC Press.[1] (Foundational text on halogenated aromatic fragmentation).
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for isotopic abundance rules).
Sources
Thermal Stability Profiling of Halogenated Biphenyl Carbonitriles: A Comparative Guide for Advanced Materials
As an application scientist, I approach the thermal profiling of halogenated biphenyl carbonitriles not merely as routine data collection, but as a predictive framework for material viability. These compounds—characterized by a rigid biphenyl core and a strong electron-withdrawing carbonitrile (-CN) group—are foundational building blocks in the synthesis of liquid crystals, OLED hole-transporting materials, and active pharmaceutical ingredients (APIs).
The substitution of halogens (Fluorine, Chlorine, Bromine, Iodine) on the biphenyl rings allows us to fine-tune the molecule's electronic properties and steric profile. However, for researchers and drug development professionals, understanding the thermal limits of these derivatives is paramount. Premature degradation during high-temperature processing (e.g., vacuum thermal evaporation for OLEDs or high-temperature cross-coupling reactions) can lead to catastrophic material failure.
This guide objectively compares the thermal performance of fluorinated, chlorinated, brominated, and iodinated biphenyl carbonitriles, providing the mechanistic causality and self-validating experimental protocols required to confidently select the right derivative for your application.
Mechanistic Causality of Thermal Stability
The thermal stability of halogenated biphenyl carbonitriles is governed by two competing molecular dynamics:
-
Bond Dissociation Energy (BDE) and Degradation (
) : The thermal degradation temperature ( ) is heavily dictated by the strength of the Carbon-Halogen (C-X) bond. Fluorinated derivatives exhibit the highest due to the exceptionally strong C-F bond (~485 kJ/mol), which resists homolytic cleavage even at extreme temperatures. Conversely, as demonstrated in 1, iodine substituents significantly lower decomposition temperatures due to the weak C-I bond (~240 kJ/mol), making them prone to thermal cleavage and radical formation. -
Crystal Packing and Halogen Bonding (
) : The melting point ( ) and phase transition behaviors are dictated by intermolecular forces. While fluorine is highly electronegative, its small atomic radius minimizes steric hindrance, often resulting in lower melting points compared to heavier halogens [1]. Bromine and iodine, being highly polarizable, engage in strong intermolecular halogen bonding. This rigidifies the crystal lattice, elevating and making compounds like 2 highly stable solids suitable for organic electronics.
Quantitative Data Comparison
The following table synthesizes the thermal properties of the 4'-halo-[1,1'-biphenyl]-4-carbonitrile series. The inverse relationship between halogen size/polarizability and thermal degradation is a critical heuristic for material selection.
| Compound | Halogen | C-X BDE (kJ/mol) | Melting Point ( | Degradation Temp ( | Primary Application |
| 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | Fluorine (F) | ~485 | 112 - 116 | > 310 | Liquid Crystals (Nematic Phase) |
| 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile | Chlorine (Cl) | ~327 | 113 - 115 | ~ 290 | Agrochemicals / Intermediates |
| 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile | Bromine (Br) | ~285 | 142 - 146 | ~ 270 | OLED Hole-Transport Materials |
| 4'-Iodo-[1,1'-biphenyl]-4-carbonitrile | Iodine (I) | ~240 | 170 - 175 | ~ 230 | Pharmaceutical Cross-Coupling |
Note:
Self-Validating Experimental Protocol: Thermal Analysis (TGA/DSC)
To ensure absolute trustworthiness in material qualification, the thermal profiling of these compounds must follow a self-validating workflow. This methodology integrates internal calibrations and reversibility checks to distinguish true phase transitions from irreversible degradation, a standard practice in 3.
Step 1: Instrument Calibration (The Baseline Validation)
-
Action : Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (
= 156.6°C) and the Thermogravimetric Analyzer (TGA) using a certified calcium oxalate standard. -
Causality : This ensures that temperature readings are absolute and mass loss steps are accurately quantified. Without this baseline, endothermic shifts could be misattributed to the compound's properties rather than sensor drift.
Step 2: DSC Phase Transition Profiling
-
Action : Weigh 3-5 mg of the halogenated biphenyl carbonitrile into an aluminum crucible. Seal with a pierced lid.
-
Heating Cycle : Heat from 25°C to 200°C at 10°C/min under a continuous
flow (50 mL/min). -
Cooling Cycle (Validation Step) : Cool from 200°C back to 25°C at 10°C/min.
-
Causality : The pierced lid prevents pressure buildup from trace solvent evaporation. The cooling cycle is critical for self-validation: if the melting endotherm observed during heating appears as a crystallization exotherm during cooling, the transition is reversible. This confirms that the molecule has not thermally degraded at its melting point.
Step 3: TGA Degradation Profiling
-
Action : Weigh 5-10 mg of the sample into an alumina (
) crucible. -
Heating Cycle : Heat from 25°C to 600°C at 20°C/min under an
purge (50 mL/min). -
Causality : Using an inert
atmosphere isolates pure thermal decomposition from oxidative degradation. The 5% mass loss threshold ( ) is recorded as the onset of thermal instability. For iodinated derivatives, an early, sharp mass loss step correlates directly with the cleavage of the weak C-I bond.
Thermal Analysis Workflow
Workflow for the thermal validation and application routing of biphenyl carbonitriles.
Application Guide: Selecting the Right Derivative
Based on the thermal profiling data, material selection should be routed as follows:
-
Fluorinated Derivatives : Optimal for 4. The high thermal stability (
> 310°C) and low steric hindrance allow for stable nematic phases across a broad temperature range without decomposition. -
Brominated Derivatives : The gold standard for OLED materials. The C-Br bond is thermally stable enough to survive vacuum thermal evaporation processes, yet sufficiently reactive to undergo Suzuki-Miyaura cross-coupling for synthesizing extended conjugated systems.
-
Iodinated Derivatives : Best reserved for low-temperature pharmaceutical synthesis. Their low thermal stability precludes high-temperature materials applications, but their exceptional reactivity makes them ideal, highly efficient precursors for complex API scaffolds.
References
-
Form-stable benzoxazine-urethane alloys for thermally reversible light scattering materials . Express Polymer Letters. URL:[Link]
-
Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties as Lubricant Additives . ResearchGate. URL: [Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile Derivatives
Executive Summary & Strategic Context
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (CAS: 58743-81-0) acts as a critical "meta-linker" scaffold in the synthesis of liquid crystals (LCs) and organic light-emitting diode (OLED) materials. Unlike its para-substituted counterparts, which facilitate linear electron delocalization, the 3'-bromo isomer introduces a geometric kink and interrupts conjugation pathways.
This guide provides a technical comparison of the UV-Vis spectral properties of this molecule against its structural analogs. By understanding the interplay between steric hindrance (dihedral twist) and electronic conjugation (resonance) , researchers can utilize UV-Vis spectroscopy not just for identification, but as a probe for molecular geometry and electronic coupling efficiency.
Theoretical Framework: The Physics of Biphenyl Spectra[1][2]
To interpret the spectrum of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile, one must deconstruct the competing forces acting on the biphenyl core.
The "Biphenyl Twist" and Conjugation
The UV absorption of biphenyls is dominated by the
-
Planarity = Red Shift: Maximum overlap occurs when rings are coplanar (
). -
Twisting = Blue Shift: Steric hindrance forces the rings to twist (
in solution), reducing overlap and shifting to lower wavelengths (hypsochromic shift).
The "Meta-Conjugation Break"
-
4'-Substitution (Para): Allows direct resonance ("through-conjugation") from the substituent to the nitrile group. This lowers the HOMO-LUMO gap, causing a significant red shift.[1]
-
3'-Substitution (Meta): The 3'-position is meta to the inter-ring bond. Electronic effects cannot propagate efficiently via resonance to the other ring. Therefore, the 3'-bromo derivative behaves spectrally more like the unsubstituted parent 4-cyanobiphenyl, despite the presence of the heavy bromine atom.
Visualization: Structure-Property Relationships[4]
Figure 1: Logical flow determining how substitution patterns influence spectral shifts in biphenyl systems.
Comparative Spectral Analysis
The following table contrasts the target molecule with key alternatives. Note that specific values can vary by
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Concentration:
| Compound | Structure Description | Spectral Character | ||
| Biphenyl | Unsubstituted Reference | ~248 | ~18,000 | Baseline K-band (conjugated). |
| 4-Cyanobiphenyl (4-CB) | Electron-withdrawing CN | ~270-275 | ~22,000 | Bathochromic shift due to strong acceptor (CN). |
| 3'-Bromo-[1,1'-biphenyl]-4-CN | Target (Meta-Br) | ~272-278 | ~19,000 | Minimal shift vs 4-CB. Br is meta to the bridge, preventing resonance extension. |
| 4'-Bromo-[1,1'-biphenyl]-4-CN | Isomer (Para-Br) | ~290-300 | ~27,000 | Strong bathochromic shift. "Push-Pull" system (Br donor |
| 2'-Bromo-[1,1'-biphenyl]-4-CN | Isomer (Ortho-Br) | ~250-260 | < 15,000 | Blue Shift. Steric clash forces ring twist, breaking conjugation. |
Key Insight for Researchers
If your synthesis yields a product with
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol.
Reagents:
-
Solvent: Acetonitrile (HPLC Grade, UV cutoff < 190 nm).
-
Reference: Pure solvent blank.
Workflow Visualization:
Figure 2: Step-by-step protocol for accurate UV-Vis characterization of biphenyl derivatives.
Critical Steps for Accuracy:
-
Solvent Cutoff: Do not use Acetone or Toluene; they absorb in the target region (250-300 nm).
-
Concentration Check: Biphenyls have high extinction coefficients (
). If your solution is too concentrated ( ), the detector saturates, flattening the peak and shifting the apparent . Always aim for .
Application: Monitoring Suzuki Coupling
The primary use of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is as an electrophile in Suzuki-Miyaura cross-coupling. UV-Vis is an excellent tool for monitoring this reaction because the product (a terphenyl or extended aromatic) will be significantly more conjugated than the starting material.
Reaction Monitoring Logic:
Figure 3: Spectral shift expected during successful cross-coupling.
-
Observation: As the reaction proceeds, the band at ~275 nm will decrease, and a new, broad band will appear at >300 nm (bathochromic shift).
-
Isosbestic Point: If the reaction is clean (A
B with no intermediates), you may observe a sharp isosbestic point where absorbance remains constant.
References
-
NIST Chemistry WebBook. UV/Visible Spectra of Biphenyl Derivatives. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods. [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Effect of Conjugation and Substitution. [Link]
-
Shimadzu Application Guides. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][2][3][4][5][6]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile proper disposal procedures
Proper handling and disposal of specialized chemical intermediates are not merely regulatory formalities; they are critical components of laboratory safety, environmental stewardship, and operational integrity. For drug development professionals and materials scientists, 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile presents a unique set of logistical challenges. Its halogenated biphenyl structure and reactive nitrile group require a highly controlled, cradle-to-grave lifecycle management strategy.
This guide provides a self-validating, step-by-step framework for the operational handling and disposal of this compound, ensuring your laboratory remains compliant, safe, and efficient.
Section 1: Physicochemical Profile & Hazard Causality
To design a safe operational workflow, you must first understand the intrinsic properties of the compound. 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile is a halogenated organic solid. The presence of the bromine atom dictates its entire disposal pathway, strictly prohibiting standard solvent disposal or drain discharge. According to standard safety data , the compound presents multiple acute hazards that require specific engineering controls.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Description | Operational Implication |
| Compound Name | 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile | Requires tracking as a distinct halogenated waste stream. |
| CAS Number | 160521-46-0 | Used for accurate hazardous waste manifesting. |
| Molecular Formula | C13H8BrN | Combustion will produce HBr and NOx gases. |
| Hazard Codes | H302, H312, H332, H315, H319 | Harmful via ingestion, dermal contact, and inhalation. Causes severe eye/skin irritation. |
| Precautionary Codes | P261, P280, P501 | Mandates avoiding dust inhalation, strict PPE usage, and approved disposal. |
| Waste Classification | Halogenated Organic Solid | Must be segregated from non-halogenated organics and strong oxidizers. |
Section 2: Operational Safety & Experimental Handling Protocol
Safety protocols must be self-validating—meaning the failure of one step should be caught by the next. Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard , handling this compound requires strict adherence to a Chemical Hygiene Plan (CHP).
Table 2: PPE & Engineering Controls
| Control Type | Specification | Causality (The "Why") |
| Engineering | Chemical Fume Hood (80-100 fpm) | Prevents inhalation of hazardous dust (H332) by pulling particulates away from the breathing zone. |
| Hand Protection | Nitrile Gloves (Double-gloving) | Protects against dermal absorption (H312). Double-gloving provides a fail-safe against micro-tears. |
| Eye Protection | Safety Goggles / Face Shield | Prevents serious eye irritation (H319) from accidental particulate splashing or aerosolization. |
| Body Protection | Flame-resistant lab coat | Minimizes contamination of personal clothing and prevents secondary exposure outside the lab. |
Methodology 1: Safe Handling and Transfer Protocol
-
System Verification: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Causality: Adequate airflow is the primary defense against the inhalation of toxic dust.
-
PPE Donning: Equip standard PPE, including a lab coat, safety goggles, and double nitrile gloves. Inspect gloves for any visible defects before proceeding.
-
Material Transfer: Use an anti-static weighing spatula to transfer the solid compound. Causality: Mitigates the risk of static discharge, which could ignite suspended organic dust or cause the powder to scatter unpredictably.
-
Decontamination: Wipe down all spatulas and analytical balances with a compatible solvent (e.g., isopropanol) immediately after use. Dispose of the contaminated wipes directly into the solid halogenated waste stream.
Section 3: Waste Segregation & Storage
Improper waste segregation is a leading cause of laboratory incidents. Mixing halogenated waste with incompatible streams (like strong bases or non-halogenated solvents) can lead to exothermic reactions or complicate the downstream incineration process, exponentially increasing disposal costs and safety risks.
Methodology 2: Waste Segregation and SAA Storage Protocol
-
Container Selection: Select a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.
-
Waste Segregation: Deposit the waste strictly into the designated "Halogenated Organic Solid Waste" stream. Do NOT mix with aqueous waste or strong oxidizers.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile)."
-
Secondary Containment: Place the primary container inside a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA). Causality: Secondary containment captures any accidental spills if the primary container fails, preventing environmental contamination and ensuring compliance with EPA accumulation standards .
Section 4: Cradle-to-Grave Disposal & Destruction Methodology
The ultimate destruction of 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile requires specialized infrastructure. Landfilling this chemical is strictly prohibited due to the risk of environmental leaching and groundwater contamination. Instead, the Environmental Protection Agency (EPA) mandates high-temperature incineration for halogenated organics .
Methodology 3: Disposal and Incineration Protocol
-
Manifest Generation: Coordinate with your Environmental Health and Safety (EHS) department to generate a Uniform Hazardous Waste Manifest before the SAA 90-day storage limit expires.
-
TSDF Transfer: Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) Treatment, Storage, and Disposal Facility (TSDF).
-
High-Temperature Incineration: The TSDF will subject the waste to rotary kiln incineration at temperatures exceeding 1000°C. Causality: The biphenyl structure is highly stable; extreme temperatures and a residence time of >2 seconds are required to break the aromatic rings and achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE).
-
Flue Gas Scrubbing: The incinerator's exhaust must pass through a caustic scrubber system. Causality: Combustion of the bromine atom and nitrile group generates toxic Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). The wet scrubber neutralizes these acidic gases into harmless salts before atmospheric release.
Logical disposal workflow for 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile waste.
Section 5: Spill Response & Decontamination
In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent aerosolization.
Methodology 4: Spill Response Protocol
-
Area Isolation: Immediately isolate the spill area, restrict access, and alert nearby personnel. Causality: Prevents the mechanical spread of hazardous dust by foot traffic.
-
PPE Escalation: Ensure the response team is wearing fitted N95 or P100 particulate respirators in addition to standard PPE. Causality: The primary risk during a solid spill is the aerosolization and subsequent inhalation of H332-classified dust.
-
Mechanical Collection: Use a HEPA-filtered vacuum dedicated to chemical spills, or employ a wet-wiping technique to collect the solid. Do NOT dry sweep. Causality: Dry sweeping actively aerosolizes the compound, exponentially increasing inhalation risks and contaminating the broader laboratory environment.
-
Surface Decontamination: Wash the affected area with a damp cloth and a mild detergent. Dispose of all cleanup materials (wipes, PPE, vacuum filters) directly into the halogenated waste stream.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at:[Link]
-
Massachusetts Institute of Technology (MIT) EHS. "Chemical Waste Accumulation and Storage." Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incineration Measurement Guidance Manual." Available at: [Link]
Personal Protective Equipment (PPE) & Handling Guide: 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile
Executive Safety Summary
Do not treat this merely as a "standard organic solid." 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile presents a dual-hazard profile: the nitrile moiety (potential metabolic cyanide release/acute toxicity) and the halogenated biphenyl core (high lipophilicity/skin absorption).
While the solid form presents an inhalation dust hazard, the highest risk profile occurs during solubilization . Once dissolved, the carrier solvent determines the permeation rate through PPE. This guide prioritizes a Vehicle-Dependent PPE Strategy .
Core Hazard Classifications (GHS)
| Hazard Type | Code | Description |
| Acute Toxicity | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Irritation | H315 / H319 | Causes skin irritation and serious eye irritation.[2] |
| Target Organ | H335 | May cause respiratory irritation (Dust hazard). |
The "Vehicle Effect": PPE Selection Logic
Most laboratory exposures occur not from the solid, but from the solution. The solvent (vehicle) acts as a "Trojan Horse," carrying the toxic solute through glove materials that would otherwise resist the solid.
PPE Decision Matrix
Use the table below to select hand protection based on your experimental stage.
| Experimental Phase | State/Solvent | Primary Glove Recommendation | Secondary Layer (Under) | Rationale |
| Weighing / Aliquoting | Solid (Powder) | Nitrile (5 mil) | None required | Nitrile provides excellent abrasion resistance and barrier against solid particulates. |
| Solubilization A | DMSO, Methanol, Ethanol | Double Nitrile (Outer 5 mil, Inner 4 mil) | Inspect inner glove upon removal | Nitrile has "Good" to "Excellent" resistance to these polar solvents. Double gloving prevents pinhole exposure. |
| Solubilization B | DCM, Chloroform, THF | Laminate (Silver Shield®) or PVA | Nitrile (for dexterity) | CRITICAL: Standard nitrile degrades in <2 mins with DCM/THF. Dissolved cyanide/biphenyl compounds will penetrate skin immediately. |
| Reaction/Workup | Mixed Organic/Aqueous | Double Nitrile | Change every 15 mins | If halogenated solvents are absent, double nitrile is acceptable for incidental splash protection only. |
Operational Protocols
Protocol A: Weighing & Static Control (Solid Handling)
Biphenyl nitriles are often fluffy, electrostatic solids. Static discharge can cause "jumping" of toxic dust.
-
Engineering Control: Work strictly inside a certified Chemical Fume Hood.
-
Static Mitigation:
-
Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.
-
Alternatively, wipe the exterior of the weighing vessel with a dryer sheet or ethanol wipe to discharge surface static.
-
-
Weighing:
-
Place the balance inside the hood if vibration isolation allows.
-
If the balance is outside, use a secondary containment transport box to move the weighed solid from balance to hood. Never walk through the lab with an open weigh boat.
-
Protocol B: Solubilization (High Risk Phase)
This is the moment of maximum dermal absorption risk.
-
Glove Check: Verify solvent compatibility using the Matrix in Section 2.
-
Vessel Selection: Use a vessel with a positive closure (screw cap vial), not an open beaker, to prevent splash-back during sonication or vortexing.
-
Technique:
-
Add solvent to the solid (not solid to solvent) to minimize dust ejection.
-
If using DCM or Chloroform, wear Silver Shield/Laminate gloves . If dexterity is poor, wear a large pair of Nitrile gloves over the laminate gloves to compress the loose fit.
-
Protocol C: Emergency Response
Self-validating safety: Ensure these items are within arm's reach before starting.
-
Skin Contact (Solid): Brush off excess dry material gently. Wash with soap and water for 15 minutes.[3]
-
Skin Contact (Solution):
-
Spill Cleanup:
-
Solid: Wet a paper towel with water (to prevent dust) and wipe up. Place in a sealed bag.
-
Solution: Cover with absorbent pads. If halogenated solvent was used, place waste in "Halogenated Organic" bin.[7]
-
Waste Disposal & Deactivation
Do not mix with strong acids. Although the nitrile group is stable, acidic conditions can theoretically generate HCN gas in the presence of strong nucleophiles or hydrolytic enzymes.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated weigh boats, paper towels, PPE. | Double-bag in clear polyethylene. Label "Toxic Solid - Nitrile." |
| Liquid Waste A | Dissolved in Acetone, MeOH, DMSO, Ethyl Acetate. | Non-Halogenated Organic Waste stream. |
| Liquid Waste B | Dissolved in DCM, Chloroform, Dichloroethane. | Halogenated Organic Waste stream.[7] CRITICAL: Do not mix with acetone/ketones if highly concentrated acid is present (exothermic risk). |
Visual Workflow: PPE Decision Tree
Caption: Logic flow for selecting glove material based on the carrier solvent's permeation potential.
References
-
TCI Chemicals. (2024). Safety Data Sheet: 3'-Bromo[1,1'-biphenyl]-4-carbonitrile (CAS 160521-46-0). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press. Retrieved from
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[7][9][10] (Data used for solvent permeation breakthrough times). Retrieved from
-
PubChem. (2024). Compound Summary: Biphenyl-4-carbonitrile derivatives. National Library of Medicine. Retrieved from
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. capotchem.com [capotchem.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. cdc.gov [cdc.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. llg-labware.com [llg-labware.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
